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Foundational

6-Chloroquinoline-3-carbohydrazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides an in-depth exploration of 6-Chloroquinoline-3-carbohydrazide, a heterocy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of 6-Chloroquinoline-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. While not as extensively characterized as some of its analogues, its structural motifs—a quinoline core, a chloro substituent, and a carbohydrazide group—suggest a rich chemical reactivity and a high potential for the development of novel therapeutic agents. This document synthesizes available information on its synthesis, predicted physicochemical properties, reactivity, and potential applications, offering a foundational resource for researchers in drug discovery and organic synthesis.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline scaffold is a cornerstone in the field of medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1][2] From the historical antimalarial drug chloroquine to modern anticancer agents, the versatility of the quinoline ring system allows for fine-tuning of pharmacological properties through various substitutions.[2][3] The introduction of a chloro group at the 6-position and a carbohydrazide moiety at the 3-position of the quinoline ring system creates a molecule with multiple reactive sites, making 6-Chloroquinoline-3-carbohydrazide a valuable intermediate for the synthesis of diverse derivatives.[4][5] These derivatives have shown promise in various therapeutic areas, including but not limited to, anticancer, antimicrobial, and anti-inflammatory applications.[3][6]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 6-Chloroquinoline-3-carbohydrazide are not extensively available in the public domain. However, based on its structure and data from commercial suppliers, we can summarize its key properties.

PropertyValueSource
Molecular Formula C₁₀H₈ClN₃O[]
Molecular Weight 221.64 g/mol []
IUPAC Name 6-chloroquinoline-3-carbohydrazide[]
CAS Number 1239727-47-9[]
Canonical SMILES C1=CC2=NC=C(C=C2C=C1Cl)C(=O)NN[]
InChI Key COQKDAAONXOLDC-UHFFFAOYSA-N[]
Purity ≥95% (as commercially available)[]

Synthesis and Characterization

The synthesis of 6-Chloroquinoline-3-carbohydrazide typically involves a multi-step process, starting from readily available precursors. The general synthetic route leverages well-established reactions in heterocyclic chemistry.

General Synthetic Pathway

The synthesis of the parent 2-chloroquinoline-3-carbohydrazide has been described and can be adapted for the 6-chloro analogue.[5] The pathway generally involves:

  • Vilsmeier-Haack Reaction: The synthesis often commences with a Vilsmeier-Haack reaction on an appropriately substituted acetanilide to form the corresponding 2-chloroquinoline-3-carbaldehyde.[8][9]

  • Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid.[5]

  • Esterification: The carboxylic acid is subsequently esterified to produce the ethyl or methyl ester.[5]

  • Hydrazinolysis: Finally, the ester is treated with hydrazine hydrate to yield the desired carbohydrazide.[5][10]

Synthesis_Pathway Acetanilide Substituted Acetanilide Carbaldehyde 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde Acetanilide->Carbaldehyde Vilsmeier-Haack CarboxylicAcid 6-Chloroquinoline-3-carboxylic acid Carbaldehyde->CarboxylicAcid Oxidation Ester Ethyl 6-chloroquinoline-3-carboxylate CarboxylicAcid->Ester Esterification Carbohydrazide 6-Chloroquinoline-3-carbohydrazide Ester->Carbohydrazide Hydrazinolysis

Caption: Generalized synthetic workflow for 6-Chloroquinoline-3-carbohydrazide.

Experimental Protocol: Synthesis of a Related Analogue (2-Chloroquinoline-3-carbohydrazide)

The following is a representative protocol for a closely related compound, which can be adapted for the synthesis of the 6-chloro derivative.

Step 1: Synthesis of 2-chloroquinoline-3-carboxylic acid [5]

  • Dissolve 2-chloroquinoline-3-carbaldehyde in a minimum amount of ethanol.

  • Add an ethanolic solution of silver nitrate (AgNO₃) and sodium hydroxide (NaOH).

  • Stir the mixture at room temperature for 4 hours.

  • Filter the excess AgNO₃ and neutralize the solution with a few drops of concentrated sulfuric acid.

  • Filter and dry the resulting precipitate to obtain the carboxylic acid.

Step 2: Synthesis of ethyl 2-chloroquinoline-3-carboxylate [5]

  • To a minimum amount of ethanol, add the 2-chloroquinoline-3-carboxylic acid and a few drops of concentrated sulfuric acid.

  • Reflux the mixture for 8 hours.

  • After cooling, the solid formed is recovered by filtration, washed with water, and dried.

Step 3: Synthesis of 2-chloroquinoline-3-carbohydrazide [5]

  • Heat a mixture of ethyl 2-chloroquinoline-3-carboxylate and hydrazine hydrate in a minimum of ethanol at reflux for 4 hours.

  • Add ice to the solution, and filter the resulting precipitate.

  • Wash the precipitate with water, dry it, and recrystallize from ethanol.

Spectroscopic Characterization

While specific spectra for 6-Chloroquinoline-3-carbohydrazide are not widely published, the expected spectroscopic features can be inferred from its structure and data on similar compounds.[10][11]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring. The protons of the carbohydrazide group (-NHNH₂) will also be present, with their chemical shifts being sensitive to the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The carbonyl carbon of the carbohydrazide group is expected to have a chemical shift in the downfield region.

  • FT-IR: The infrared spectrum should exhibit a strong carbonyl (C=O) stretching vibration for the carbohydrazide. N-H stretching vibrations from the amine and amide groups will also be prominent. Aromatic C-H and C=C/C=N stretching vibrations will be observed in their characteristic regions.[10]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[11]

Chemical Reactivity and Derivative Synthesis

The chemical reactivity of 6-Chloroquinoline-3-carbohydrazide is dictated by its three key functional components: the quinoline ring, the chloro substituent, and the carbohydrazide moiety. This trifecta of reactivity allows for a wide range of chemical transformations, making it a versatile building block for combinatorial chemistry and drug discovery.

Reactivity cluster_0 6-Chloroquinoline-3-carbohydrazide cluster_1 Potential Reactions Core 6-Chloroquinoline-3-carbohydrazide Quinoline Ring Chloro Group Carbohydrazide A Electrophilic Aromatic Substitution Core:f1->A B Nucleophilic Aromatic Substitution Core:f2->B C Condensation Reactions Core:f3->C D Cyclization Reactions Core:f3->D

Caption: Key reactive sites and potential transformations of 6-Chloroquinoline-3-carbohydrazide.

Reactions of the Carbohydrazide Moiety

The carbohydrazide group is a highly versatile functional group that can undergo a variety of reactions.

  • Condensation Reactions: The terminal amine of the hydrazide can readily condense with aldehydes and ketones to form Schiff bases (hydrazones).[9][10] These reactions are often catalyzed by a small amount of acid.

  • Cyclization Reactions: The carbohydrazide moiety is a key precursor for the synthesis of various five-membered heterocycles, such as oxadiazoles and pyrazoles.

Reactions Involving the Chloro Group

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, although this may require forcing conditions depending on the nucleophile. This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiols.

Reactions on the Quinoline Ring

The quinoline ring itself can undergo electrophilic aromatic substitution, with the position of substitution being directed by the existing substituents.

Potential Applications in Drug Discovery

Derivatives of quinoline-3-carbohydrazide have been investigated for a variety of biological activities.[12][13] The structural features of 6-Chloroquinoline-3-carbohydrazide suggest that its derivatives could also possess significant therapeutic potential.

  • Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerase and kinase enzymes.[1][6] The ability to generate a diverse library of compounds from 6-Chloroquinoline-3-carbohydrazide makes it an attractive starting point for the development of new anticancer agents.

  • Antimicrobial Activity: The quinoline scaffold is present in several antibacterial and antifungal agents.[14] Derivatives incorporating the 6-chloroquinoline moiety could exhibit enhanced antimicrobial properties.

  • Antitubercular Activity: Quinoline-3-carbohydrazide derivatives have been specifically explored as potential antitubercular agents, with some compounds showing promising activity.[12][13]

Conclusion

6-Chloroquinoline-3-carbohydrazide is a versatile and valuable building block in medicinal chemistry. Its rich reactivity, stemming from the quinoline core, chloro substituent, and carbohydrazide functional group, provides a platform for the synthesis of a wide array of novel compounds. While further experimental characterization of its physicochemical properties is warranted, the existing literature on related compounds strongly supports its potential as a key intermediate in the development of new therapeutic agents. This guide serves as a foundational resource to stimulate and support further research into this promising molecule and its derivatives.

References

  • Pharmacophore Modelling and Synthesis of Quinoline-3-Carbohydrazide as Antioxidants. (n.d.). Hindawi. Retrieved February 19, 2026, from [Link]

  • El-Sayed, M. A. A., et al. (2020). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. PMC. Retrieved February 19, 2026, from [Link]

  • Synthesis of quinoline carbohydrazide derivatives. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Thomas, K. D., et al. (2011). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. PubMed. Retrieved February 19, 2026, from [Link]

  • Thomas, K. D., et al. (2011). Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. UTMB Health Research Expert Profiles. Retrieved February 19, 2026, from [Link]

  • Ben-Daouia, A., et al. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Retrieved February 19, 2026, from [Link]

  • Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed. Retrieved February 19, 2026, from [Link]

  • 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbaldehyde. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved February 19, 2026, from [Link]

  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Khidre, R. E., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Retrieved February 19, 2026, from [Link]

  • Al-Hamdani, A. A. S., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. MDPI. Retrieved February 19, 2026, from [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. (n.d.). Atmiya University. Retrieved February 19, 2026, from [Link]

  • Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Retrieved February 19, 2026, from [Link]

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of 6-Chloroquinoline Scaffolds

Topic: FT-IR and NMR Analysis of 6-Chloroquinoline Compounds Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2] Executive Summary & Structural Context The 6-chloroquinol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR and NMR Analysis of 6-Chloroquinoline Compounds Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1][2]

Executive Summary & Structural Context

The 6-chloroquinoline moiety (CAS: 612-57-7) is a critical pharmacophore in medicinal chemistry, serving as the structural backbone for antimalarial agents (e.g., chloroquine), kinase inhibitors, and antibacterial compounds.[1] In drug development, the precise differentiation of the 6-chloro isomer from its 4-, 7-, or 8-chloro regioisomers is paramount, as the position of the halogen atom drastically alters metabolic stability (CYP450 interaction) and binding affinity.[1]

This guide provides a rigorous, self-validating framework for the structural confirmation of 6-chloroquinoline using Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR).[1][2]

FT-IR Analysis: Vibrational Fingerprinting[1][2]

Experimental Protocol
  • Technique: Attenuated Total Reflectance (ATR) is preferred for rapid screening of solid powders.[1][2] For detailed fingerprint analysis or publication-quality spectra, use a KBr pellet (1-2 mg sample in 100 mg KBr) to eliminate ATR correction artifacts in the lower frequency region.[1][2]

  • Resolution: 2 cm⁻¹ (min 32 scans).

  • Baseline Correction: Essential for the 400–1000 cm⁻¹ fingerprint region where C-Cl and aromatic OOP (out-of-plane) bands reside.[1][2]

Diagnostic Spectral Features

The 6-chloro substitution breaks the symmetry of the quinoline ring, resulting in specific shifts in the aromatic C-H out-of-plane bending vibrations.[1]

Functional GroupFrequency (cm⁻¹)IntensityAssignment & Mechanistic Insight
Aromatic C-H Stretch 3010 – 3080Weakν(C-H) of the heteroaromatic rings.[2] Higher frequency than aliphatic C-H due to sp² hybridization.[1][2]
Quinoline Ring Stretch 1620, 1590, 1495Med-Strongν(C=C) and ν(C=N) skeletal vibrations.[1][2] The 1590/1495 doublet is characteristic of the fused bicyclic system.
Aromatic C-Cl Stretch 1070 – 1085Mediumν(Ar-Cl).[1][2] Often obscured by ring modes; confirmation requires correlation with the fingerprint region.[1][2]
C-H OOP (Isolated) 870 – 900Mediumγ(C-H) for the isolated H5 proton.[1][2] Diagnostic for 6-substitution which isolates H5 from H7.[1][2]
C-H OOP (2 Adj) 820 – 840Strongγ(C-H) for H7 and H8 (ortho-coupled). Confirms the 6-substitution pattern on the benzenoid ring.[2]
C-H OOP (3 Adj) 740 – 760Strongγ(C-H) for H2, H3, H4 on the pyridine ring.[1][2]

Causality Note: The presence of the "2 Adjacent" (H7, H8) and "Isolated" (H5) bands is the primary IR differentiator from 7-chloroquinoline (which would show two isolated protons H6/H8 if 7-sub, or different patterns).[1]

NMR Analysis: Structural Elucidation

Experimental Protocol
  • Solvent: Chloroform-d (CDCl₃) is the standard.[1][2] Use DMSO-d₆ if solubility is poor or to separate overlapping aromatic signals via solvent-induced shifts.[1][2]

  • Concentration: 5–10 mg for ¹H, 20–30 mg for ¹³C in 0.6 mL solvent.

  • Referencing: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm ¹H, 77.16 ppm ¹³C).[1][2]

¹H NMR Interpretation (500 MHz, CDCl₃)

The 6-chloroquinoline spectrum is defined by two distinct spin systems: the pyridine ring (H2, H3, H4) and the substituted benzene ring (H5, H7, H8).[1]

Coupling Logic:

  • Pyridine Ring: H2, H3, and H4 form an AMX system.[1][2] H2 is most deshielded due to the adjacent Nitrogen.[1][2]

  • Benzene Ring: Cl at position 6 isolates H5.[1][2] H7 and H8 are ortho to each other.[1][2]

    • H5: Appears as a narrow doublet (meta-coupling to H7,

      
       Hz).[1][2]
      
    • H7: Appears as a doublet of doublets (ortho to H8, meta to H5).

    • H8: Appears as a doublet (ortho to H7).

Diagnostic Chemical Shifts & Multiplicities:

Protonδ (ppm)Multiplicity

Coupling (Hz)
Assignment Logic
H-2 8.93dd4.2, 1.6Deshielded by adjacent N (α-position).[1][2]
H-4 8.15dd8.3, 1.6Deshielded by ring current; peri-interaction with H5.
H-8 8.06d9.0Deshielded; ortho to H7.
H-5 7.80d2.4Key Diagnostic: Meta-coupled doublet.[1][2] Ortho to Cl (shielding/deshielding balance).[1][2]
H-7 7.64dd9.0, 2.4Ortho to H8, Meta to H5.
H-3 7.46dd8.3, 4.2Most shielded; β-position to Nitrogen.[1][2]
¹³C NMR Interpretation (125 MHz, CDCl₃)

The ¹³C spectrum must show 9 distinct signals.[1] The C-Cl carbon (C6) is identified by its chemical shift and lack of NOE enhancement (quaternary) in DEPT experiments.[1]

  • C-2: ~150.5 ppm (Deshielded, C=N)[1][2]

  • C-6 (C-Cl): ~132–134 ppm (Ipso carbon, typically weak intensity)[1][2]

  • C-4: ~135.5 ppm[1][2]

  • C-8a: ~147.0 ppm (Quaternary bridgehead)[1][2]

Integrated Characterization Workflow

The following workflow illustrates the logic path for validating 6-chloroquinoline and rejecting common regioisomers (e.g., 7-chloroquinoline) or impurities.

G Start Crude Sample (Putative 6-Chloroquinoline) FTIR Step 1: FT-IR Screening (Check Fingerprint Region) Start->FTIR IR_Decision Are OOP bands at ~830 (2H) and ~880 (1H) present? FTIR->IR_Decision NMR_H1 Step 2: 1H NMR (CDCl3) Analyze Splitting Patterns IR_Decision->NMR_H1 Yes Result_Fail REJECT (Likely Regioisomer) IR_Decision->Result_Fail No (Check 7-Cl or 4-Cl) H5_Check Does H5 appear as narrow doublet (J~2.5Hz)? NMR_H1->H5_Check H7_H8_Check Do H7/H8 show ortho coupling (J~9Hz)? H5_Check->H7_H8_Check Yes H5_Check->Result_Fail No (H5 is triplet/dd?) NMR_C13 Step 3: 13C NMR / DEPT Confirm C6 Quaternary H7_H8_Check->NMR_C13 Yes H7_H8_Check->Result_Fail No Result_Pass CONFIRMED 6-Chloroquinoline NMR_C13->Result_Pass 9 Signals + C6 ipso

Figure 1: Logic flow for the spectroscopic validation of 6-chloroquinoline, integrating IR fingerprinting and NMR coupling analysis.

Troubleshooting & Critical Considerations

  • Solvent Effects: If H7 and H5 overlap in CDCl₃ (common in concentrated samples), switch to DMSO-d₆ . The polarity change often resolves the aromatic region, separating the meta-coupled H5 from the H7/H8 system.[1]

  • Impurity Profiling:

    • Regioisomers: In Skraup synthesis, 4-chloro or 8-chloro isomers may form.[1][2] 8-chloroquinoline will show a different coupling pattern (H7 as a triplet/dd with two ortho couplings).[1][2]

    • Water: In DMSO-d₆, water appears at ~3.3 ppm.[1][2] In CDCl₃, at ~1.56 ppm.[1][2] Ensure drying to prevent OH-exchange broadening if derivatives contain amine/hydroxyl groups.[1][2]

  • Quantification: For purity assays, use Maleic Acid or 1,3,5-Trimethoxybenzene as an internal standard in ¹H NMR.[1][2] Ensure the relaxation delay (

    
    ) is 
    
    
    
    (typically 15-20s) for quantitative integration.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Retrieved from [Link][1]

  • Specac. (2025).[1][2] Interpreting Infrared Spectra: Aromatic Compounds. Retrieved from [Link]

  • Reich, H. J. (2024).[1][2] Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1][2] Retrieved from [Link][1]

Sources

Foundational

Technical Guide: Discovery, Synthesis, and Therapeutic Potential of Quinoline Carbohydrazides

Topic: Discovery and Significance of Quinoline Carbohydrazides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1] Executive Summary The quinoline scaffold has...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and Significance of Quinoline Carbohydrazides Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1]

Executive Summary

The quinoline scaffold has long been recognized as a "privileged structure" in medicinal chemistry due to its presence in diverse natural alkaloids (e.g., quinine, camptothecin) and synthetic drugs (e.g., ciprofloxacin).[1] However, the fusion of this core with a carbohydrazide linker (–CONHNH₂–) has emerged as a critical strategy for enhancing pharmacodynamic profiles. This guide analyzes the quinoline carbohydrazide class, detailing the synthetic pathways, structure-activity relationships (SAR), and mechanistic versatility that make these molecules potent candidates for oncology, antimicrobial, and anti-inflammatory therapeutics.

Introduction: The Pharmacophore Fusion

The rationale behind synthesizing quinoline carbohydrazides lies in the synergistic combination of two pharmacophores:

  • The Quinoline Ring: Provides a planar, aromatic system capable of DNA intercalation and hydrophobic interactions within enzyme active sites (e.g., EGFR, DNA Gyrase).

  • The Carbohydrazide Linker: Acts as a flexible "hinge" region rich in hydrogen bond donors and acceptors. This moiety facilitates specific binding to polar residues (Asp, Glu, Arg) in target proteins, often improving water solubility compared to rigid amides.

Key Discovery: Early research indicated that while quinoline amides were stable, they often lacked the metabolic stability or the precise hydrogen-bonding geometry required for high-affinity binding. The introduction of the hydrazide group resolved many of these issues, leading to derivatives with IC₅₀ values in the low micromolar to nanomolar range against resistant cancer cell lines.[2]

Chemical Synthesis: Protocols and Pathways

Primary Synthetic Strategy (The Isatoic Anhydride Route)

The most robust method for generating the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide core involves the ring-opening of isatoic anhydride followed by cyclization and hydrazinolysis. This pathway is preferred for its scalability and high yields.

Visualization of Synthetic Pathway

SynthesisPathway cluster_conditions Critical Parameters Isatoic Isatoic Anhydride (Starting Material) Intermediate Ethyl 4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylate (Key Intermediate) Isatoic->Intermediate DMF, Reflux Base Catalysis Malonate Diethyl Malonate (Reagent) Malonate->Intermediate Product Quinoline-3-Carbohydrazide (Target Scaffold) Intermediate->Product Hydrazinolysis EtOH, Reflux, 4-6h Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Product Temp Temp: 80-100°C Time Time: 4-12 Hours

Caption: Step-wise synthesis of the quinoline-3-carbohydrazide core via the isatoic anhydride route.

Detailed Experimental Protocol

Standard Operating Procedure (SOP) for Bench Scientists

Objective: Synthesis of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide.

Step 1: Formation of the Ester Intermediate

  • Reagents: Dissolve Isatoic anhydride (1.0 eq) in anhydrous DMF (10 mL/g).

  • Addition: Add Diethyl malonate (1.2 eq) and a catalytic amount of Triethylamine (TEA).

  • Reaction: Reflux the mixture at 120°C for 6–8 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 4:6).

  • Work-up: Pour the reaction mixture into crushed ice. Acidify with 10% HCl to precipitate the solid. Filter, wash with cold water, and recrystallize from ethanol.

    • Checkpoint: The product (Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate) should appear as a white/off-white powder.

Step 2: Hydrazinolysis to Carbohydrazide

  • Reagents: Suspend the ester intermediate (1.0 eq) in absolute ethanol (15 mL/g).

  • Nucleophilic Attack: Add Hydrazine hydrate (99%, 5.0 eq) dropwise. Note: Excess hydrazine drives the equilibrium forward.

  • Reaction: Reflux at 80°C for 4–6 hours. The suspension typically clears before the product precipitates out.

  • Isolation: Cool to room temperature. The carbohydrazide precipitates as a solid. Filter and wash extensively with cold ethanol to remove unreacted hydrazine.

  • Validation: Confirm structure via IR (look for doublet -NH₂ peaks at 3200–3300 cm⁻¹ and amide C=O at ~1650 cm⁻¹).

Structure-Activity Relationship (SAR) Analysis

The biological potency of quinoline carbohydrazides is heavily dependent on substituents at positions 6, 7, and 8 of the quinoline ring, as well as the terminal modification of the hydrazide nitrogen.

SAR Logic Map

SAR_Map Core Quinoline Carbohydrazide Core Pos6 Position 6 (R6) Electron-Withdrawing Groups (F, Cl, NO2) Core->Pos6 Enhances Metabolic Stability & Lipophilicity Pos8 Position 8 (R8) Steric/Lipophilic Groups (OMe, CF3) Core->Pos8 Modulates DNA Intercalation Hydrazide Hydrazide Linker (-CONHNH2) H-Bonding Domain Core->Hydrazide Critical for Target Binding (e.g., Asp/Glu residues) Terminal Terminal Nitrogen (N') Schiff Base Formation Hydrazide->Terminal Derivatization (e.g., Benzylidene) Increases Specificity

Caption: Structural modification zones affecting the pharmacodynamics of quinoline carbohydrazides.

Key SAR Findings
  • Electron-Withdrawing Groups (EWG): Substitution at C-6 with Halogens (Cl, F) typically increases antimicrobial and anticancer activity by enhancing cell membrane permeability and metabolic stability.

  • Lipophilicity: A CF₃ group at C-8 has been shown to drastically improve antitubercular activity (targeting Enoyl-ACP reductase) by facilitating hydrophobic pocket occupation.

  • Linker Modification: Converting the terminal -NH₂ into a hydrazone (Schiff base) often improves IC₅₀ values by 2-5 fold, likely due to additional pi-stacking interactions provided by the new aryl ring.

Therapeutic Applications & Data Presentation

Anticancer Activity (EGFR & Topoisomerase Inhibition)

Quinoline carbohydrazides function as dual inhibitors. They intercalate into DNA (blocking Topoisomerase II) and bind to the ATP-binding pocket of kinases like EGFR.

Comparative Cytotoxicity Data (Human Breast Cancer - MCF-7) Data synthesized from representative studies (e.g., Dofe et al., Elrayess et al.)

Compound IDR-Substituent (Pos 6)Linker ModificationIC₅₀ (µM)Mechanism Insight
QC-1 (Parent) H-NH₂ (Free Hydrazide)45.2Weak binding; rapid clearance.
QC-2 Cl-NH₂18.5Improved lipophilicity.
QC-3 CH₃Benzylidene (Hydrazone)7.1Enhanced pi-stacking.
QC-4 NO₂ 4-OH-Benzylidene 0.73 Strong H-bonding + DNA intercalation.
Doxorubicin(Control)--0.50Standard Reference
Antimicrobial & Antitubercular Activity

The scaffold is particularly effective against Mycobacterium tuberculosis (Mtb). The carbohydrazide moiety mimics the substrate transition state for InhA (Enoyl-ACP reductase) , a critical enzyme in the type II fatty acid biosynthesis pathway (FAS-II).

  • Mechanism: The carbonyl oxygen accepts a hydrogen bond from the enzyme's catalytic tyrosine, while the quinoline ring stacks against the nicotinamide ring of the NADH cofactor.

Mechanism of Action: Molecular Docking Visualization[4]

Understanding the binding mode is essential for rational drug design. The diagram below illustrates the interaction of a potent quinoline carbohydrazide derivative within the active site of a target kinase (e.g., EGFR or PTP1B).

BindingMechanism cluster_ActiveSite Enzyme Active Site (e.g., EGFR/InhA) Ligand Quinoline Carbohydrazide Ligand Residue1 Asp/Glu Residue (H-Bond Acceptor) Ligand->Residue1 Hydrazide NH acts as Donor Residue2 Hydrophobic Pocket (Val/Leu) Ligand->Residue2 Quinoline Ring Pi-Interactions Residue3 Backbone NH (H-Bond Donor) Ligand->Residue3 Carbonyl O acts as Acceptor

Caption: Molecular interaction map showing critical H-bonds and hydrophobic contacts in the active site.

Future Outlook

The "next generation" of quinoline carbohydrazides is moving toward:

  • Hybrid Molecules: Covalent linking with other pharmacophores (e.g., 1,2,4-triazoles or coumarins) to create multi-target directed ligands (MTDLs) that reduce drug resistance.

  • Metal Complexation: Coordination with Cu(II) or Zn(II) has been shown to enhance DNA cleavage capability via oxidative mechanisms (ROS generation).

  • Nanodelivery: Encapsulation in liposomes to improve the poor aqueous solubility of highly lipophilic derivatives.

References

  • Anticancer, antimicrobial activities of quinoline based hydrazone analogues. PubMed. [Link]

  • Design, synthesis and docking studies of new quinoline-3-carbohydrazide derivatives as antitubercular agents. European Journal of Medicinal Chemistry. [Link][3]

  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Molecular Diversity. [Link]

  • Design, Synthesis, Docking Study, and Biological Evaluation of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide Derivatives. Avicenna Journal of Medical Biotechnology. [Link]

  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. Future Medicinal Chemistry. [Link]

Sources

Exploratory

The Vilsmeier-Haack Reaction: A Core Technical Guide to the Synthesis and Functionalization of Quinolines

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activiti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with its derivatives exhibiting a wide spectrum of biological activities and functional properties. The Vilsmeier-Haack reaction stands as a powerful and versatile tool for the synthesis and functionalization of these critical heterocyclic systems. This guide provides an in-depth exploration of the fundamental principles of the Vilsmeier-Haack reaction as it pertains to quinolines, offering field-proven insights into its mechanism, applications, and experimental execution.

The Vilsmeier Reagent: The Engine of Electrophilic Formylation

At the heart of the Vilsmeier-Haack reaction lies the Vilsmeier reagent, a highly electrophilic chloroiminium salt.[1][2] This reactive species is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][3] The formation of this reagent is the crucial first step that enables the subsequent electrophilic attack on electron-rich substrates.[1][4]

The reaction between DMF and POCl₃ is believed to proceed through an initial adduct, which then rearranges to the electrophilic chloroiminium salt, also known as the Vilsmeier complex.[5] This reagent is the key player in the subsequent formylation or cyclization-formylation reactions.

Synthetic Pathways to Functionalized Quinolines

The Vilsmeier-Haack reaction offers two primary strategies for accessing functionalized quinolines: the synthesis of the quinoline ring system itself and the direct formylation of a pre-existing quinoline core.

One-Pot Synthesis of 2-Chloro-3-Formylquinolines from N-Arylacetamides

A significant application of the Vilsmeier-Haack reaction is the direct synthesis of 2-chloro-3-formylquinolines from readily available N-arylacetamides.[1][6][7] This one-pot cyclization reaction is a highly efficient method for constructing the quinoline scaffold with synthetically versatile chloro and formyl groups.[1][8]

The proposed mechanism involves a double formylation of the N-arylacetamide followed by an intramolecular cyclization and subsequent elimination to yield the 2-chloro-3-formylquinoline.[1] The presence of electron-donating groups on the N-arylacetamide substrate generally facilitates the reaction and leads to higher yields.[1][6]

Vilsmeier_Haack_Quinoline_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_reaction Quinoline Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ N_Arylacetamide N-Arylacetamide Intermediate Double Formylation Intermediate N_Arylacetamide->Intermediate + Vilsmeier Reagent Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2-Chloro-3-Formylquinoline Cyclization->Product

Caption: General workflow for the synthesis of 2-chloro-3-formylquinolines.

Direct Formylation of Quinolines

The Vilsmeier-Haack reaction can also be employed for the direct formylation of an existing quinoline ring. This reaction is a classic electrophilic aromatic substitution where the Vilsmeier reagent attacks the electron-rich positions of the quinoline nucleus.[3][4] The regioselectivity of this formylation is highly dependent on the electronic properties of the quinoline ring system and the presence of activating or deactivating groups.

The nitrogen atom in the quinoline ring deactivates the pyridine ring towards electrophilic attack.[9] Therefore, substitution is generally favored on the benzene ring.[9] The presence of electron-donating groups on the benzene ring will further direct the formylation to specific positions. For instance, in the case of 8-hydroxy-2-methylquinoline, formylation occurs at the 5- and 7-positions.[9]

Experimental Considerations and Protocols

The success of the Vilsmeier-Haack reaction is highly dependent on careful control of reaction conditions.

General Experimental Protocol for the Synthesis of 2-Chloro-3-Formylquinolines

The following is a representative protocol for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[6][10][11]

Step 1: Preparation of the Vilsmeier Reagent

  • In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C.[10]

  • Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.[10] The molar ratio of POCl₃ to the acetanilide substrate is often high, with an optimized ratio being around 12:1 for maximum yield in some cases.[6]

  • After the addition is complete, stir the mixture for an additional 30 minutes at room temperature.

Step 2: Reaction with N-Arylacetamide

  • Add the corresponding N-arylacetamide substrate in portions to the freshly prepared Vilsmeier reagent.[1]

  • Heat the reaction mixture, typically to a temperature between 80-90 °C, for a period ranging from a few hours to several hours, depending on the substrate.[6][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.[1]

  • Neutralize the acidic mixture with a suitable base, such as a sodium carbonate solution.

  • Filter the precipitated crude solid, wash it with water, and dry it.[1]

  • Purify the crude product by column chromatography or recrystallization to obtain the pure 2-chloro-3-formylquinoline.[1]

Experimental_Workflow Start Start Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0-5°C) Start->Reagent_Prep Substrate_Add Add N-Arylacetamide Reagent_Prep->Substrate_Add Reaction Heat Reaction Mixture (e.g., 80-90°C) Substrate_Add->Reaction Workup Pour onto Crushed Ice & Neutralize Reaction->Workup Isolation Filter Crude Product Workup->Isolation Purification Purify by Chromatography or Recrystallization Isolation->Purification End Pure 2-Chloro-3-Formylquinoline Purification->End

Caption: Step-by-step experimental workflow for quinoline synthesis.

Factors Influencing Reaction Outcome

Several factors can significantly impact the yield and regioselectivity of the Vilsmeier-Haack reaction on quinolines.

FactorInfluenceRecommendations
Substituents on N-Arylacetamide Electron-donating groups (EDG) on the aromatic ring generally lead to higher yields and shorter reaction times compared to electron-withdrawing groups (EWG).[1][6]For substrates with EWGs, harsher reaction conditions (higher temperature, longer reaction time) may be necessary.
Stoichiometry of Reagents An excess of the Vilsmeier reagent is often required for optimal yields.[6]The molar ratio of POCl₃ to the acetanilide substrate should be optimized for each specific substrate. A ratio of 12:1 has been reported to be effective in certain cases.[6]
Reaction Temperature Higher temperatures are generally required for the cyclization step.[6][10] However, for direct formylation, lower temperatures may improve regioselectivity.[9]For the synthesis from N-arylacetamides, temperatures of 80-90 °C are common. For direct formylation, starting at 0 °C and slowly warming to room temperature is a good starting point.
Rate of Addition A slow, dropwise addition of POCl₃ to DMF is crucial to control the exothermic reaction and ensure the proper formation of the Vilsmeier reagent. A slow addition of the reagent to the quinoline substrate can also improve selectivity.[9]Use a dropping funnel for the controlled addition of reagents.

Synthetic Utility of 2-Chloro-3-Formylquinolines

The 2-chloro-3-formylquinolines synthesized via the Vilsmeier-Haack reaction are highly valuable synthetic intermediates.[1] The chloro and formyl groups can be readily transformed into a wide array of other functionalities, providing access to a diverse library of quinoline derivatives for drug discovery and materials science.[1][6]

  • Nucleophilic Substitution: The 2-chloro group is susceptible to displacement by various nucleophiles, allowing for the introduction of different substituents at this position.[1][6]

  • Formyl Group Transformations: The aldehyde functionality can undergo a plethora of reactions, including oxidation, reduction, condensation, and conversion to other functional groups like cyano or alkoxycarbonyl groups.[6]

Conclusion

The Vilsmeier-Haack reaction is an indispensable tool in the synthetic organic chemist's arsenal for the construction and functionalization of the quinoline ring system. Its ability to generate highly functionalized quinolines in a single step from simple starting materials makes it a highly attractive and efficient method. A thorough understanding of the reaction mechanism, the influence of reaction parameters, and the synthetic potential of the resulting products is crucial for its successful application in research and development.

References

  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis - Benchchem.
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. - Semantic Scholar.
  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent.
  • Synthesis, Characterization, and Antimicrobial Evaluation of Some Novel 4-Hydroxyquinolin-2(1H)-ones - Figshare.
  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent - Intern
  • How to increase the regioselectivity in the formyl
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform
  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions.
  • Vilsmeier haack rxn | PPTX - Slideshare.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations - Intern
  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis?
  • Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I).
  • Vilsmeier-Haack synthesis of quinoline-carbaldehyde derivatives.
  • Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I).
  • THE SYNTHESIS OF PYRmms, QUINOLINES AND OTHER RELATED SYSTEMS BY THE VILSMEIER AND THE REVERSE.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Vilsmeier–Haack Reaction - Chemistry Steps.
  • Vilsmeier-Haack Reaction.
  • A Convenient and Highly Regioselective One-Pot Synthesis of Quinolines by Addition of a Vilsmeier-Type Reagent to N-Arylimines | The Journal of Organic Chemistry - ACS Public
  • Vilsmeier–Haack reaction - Wikipedia.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry.
  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction - International Journal of Science and Research (IJSR).
  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline - DUT Open Scholar.

Sources

Protocols & Analytical Methods

Method

Application Note: Preparation of Metal Complexes with Quinoline-3-Carbohydrazide Ligands

[1][2] Executive Summary Quinoline-3-carbohydrazide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antitubercular, anticancer, and antimicrobial activities. The hydrazide motif (-CO...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Quinoline-3-carbohydrazide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antitubercular, anticancer, and antimicrobial activities. The hydrazide motif (-CONHNH


) serves as a versatile "hard-soft" chelator, capable of coordinating transition metals (Cu, Zn, Ni, Co, Pt) to form stable complexes. These complexes often demonstrate superior pharmacological profiles compared to the free ligands due to enhanced lipophilicity and DNA binding affinity.

This guide provides a modular, self-validating protocol for the synthesis of these ligands and their subsequent metal complexation. It moves beyond standard recipes to address the specific solubility and stoichiometric challenges inherent to quinoline chemistry.

Part 1: Ligand Synthesis & Modification

The synthesis is a two-stage process: (1) Formation of the hydrazide "anchor" and (2) Optional functionalization into a Schiff base to expand the chelation pocket.

Precursor Synthesis: Quinoline-3-Carbohydrazide

Principle: Nucleophilic acyl substitution (hydrazinolysis) of ethyl quinoline-3-carboxylate.

Reagents:

  • Ethyl quinoline-3-carboxylate (10 mmol)

  • Hydrazine hydrate (99%, 50 mmol) – Excess required to prevent dimer formation.

  • Absolute Ethanol (30 mL)

Protocol:

  • Dissolution: Dissolve 10 mmol of ethyl quinoline-3-carboxylate in 30 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add hydrazine hydrate (50 mmol) dropwise under stirring.

    • Critical Control Point: The reaction is exothermic. Maintain temperature < 40°C during addition to avoid side reactions.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–10 hours.

    • Endpoint Monitoring: Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 7:3). The ester spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      hydrazide spot.
  • Isolation: Cool the solution to room temperature. A solid precipitate usually forms. If not, concentrate the solvent to 1/3 volume under reduced pressure.

  • Purification: Filter the solid, wash with cold ethanol (2 x 5 mL), and recrystallize from ethanol/water.

Ligand Expansion: Schiff Base Formation (Optional but Recommended)

Context: In drug development, the hydrazide is often condensed with an aldehyde (e.g., 2-nitrobenzaldehyde) to form a hydrazone. This creates a tridentate (ONO or NNO) binding pocket, significantly increasing complex stability.

Protocol:

  • Mix equimolar amounts (1:1) of Quinoline-3-carbohydrazide and the substituted aromatic aldehyde in ethanol.

  • Add catalytic Glacial Acetic Acid (2–3 drops).

  • Reflux for 4–6 hours.

  • Filter the resulting precipitate and wash with hot ethanol to remove unreacted aldehyde.

Part 2: Metal Complexation Protocol

Target: Synthesis of M(II) complexes (M = Cu, Co, Ni, Zn). Stoichiometry: Typically 1:1 or 1:2 (Metal:Ligand), depending on the coordination number (4 or 6) and the ligand's denticity.

General Workflow

SynthesisWorkflow Start Metal Salt (Chloride/Acetate) Mix Reflux (2-6h) pH Adjustment Start->Mix Ligand Ligand Solution (Hydrazide/Schiff Base) Ligand->Mix Precip Precipitation (Colored Solid) Mix->Precip Cooling Wash Wash: 1. Hot Water 2. EtOH 3. Et2O Precip->Wash Dry Vacuum Dry (over P4O10) Wash->Dry

Figure 1: General workflow for the coordination of transition metals to quinoline hydrazide ligands.

Detailed Procedure
  • Ligand Preparation: Dissolve 2 mmol of the ligand in 20 mL of hot ethanol (or Methanol/DMF mixture if solubility is poor).

  • Metal Solution: Dissolve 2 mmol (for 1:1) or 1 mmol (for 1:2) of the metal salt (e.g.,

    
    , 
    
    
    
    ) in 10 mL of ethanol.
  • Complexation: Add the metal solution dropwise to the hot ligand solution under continuous magnetic stirring.

  • pH Optimization (The "Art" of Complexation):

    • Neutral Ligands: Reactions often proceed at neutral pH.

    • Deprotonation: To encourage coordination via the enolic oxygen (imidol form), adjust pH to 6.5–7.5 using sodium acetate solution.

    • Warning: High pH (>8) may precipitate metal hydroxides instead of the complex.

  • Reflux: Reflux for 3–5 hours. A distinct color change indicates complexation (e.g., Green

    
     Dark Green/Brown for Copper).
    
  • Work-up: Filter the precipitate, wash with hot water (to remove excess metal salts), then hot ethanol (to remove excess ligand), and finally diethyl ether.

Part 3: Structural Characterization & Validation

Trustworthiness in coordination chemistry relies on proving the metal is bound to specific atoms.

Infrared Spectroscopy (FT-IR) Diagnostics

The shift in vibrational frequencies is the primary evidence of coordination.

Functional GroupLigand Frequency (

)
Complex Frequency (

)
Diagnosis
Azomethine (

)
1610 – 16301590 – 1610Red Shift (

):
Indicates coordination via Azomethine Nitrogen.[1]
Carbonyl (

)
1650 – 16701630 – 1650Red Shift (

):
Coordination via Carbonyl Oxygen (Keto form).
C-O (Enolic) Absent1200 – 1300Appearance: Indicates deprotonation and coordination via Enolic Oxygen.
M-N / M-O Absent400 – 600Appearance: Direct evidence of Metal-Ligand bond formation.
Magnetic & Electronic Data[3]
  • Cu(II) Complexes: Typically show a magnetic moment of 1.7–1.9 B.M. (mononuclear). A value < 1.5 B.M. suggests binuclear coupling. UV-Vis shows broad d-d bands at 600–700 nm (distorted octahedral).

  • Zn(II) Complexes: Diamagnetic. Characterize via

    
     NMR (look for downfield shift of azomethine proton).
    
Coordination Topology Visualization

Coordination Metal M(II) O_C O (Carbonyl/Enol) O_C->Metal Donor 2 N_Az N (Azomethine) N_Az->Metal Donor 1 X_Lig X (Cl/OAc/H2O) X_Lig->Metal Co-ligand Quinoline Quinoline Scaffold Quinoline->O_C Quinoline->N_Az Linker

Figure 2: Common chelation mode (NO donor set) for Quinoline-3-carbohydrazide derivatives.

Part 4: Application Context (Drug Development)

When preparing these complexes for biological screening (e.g., MTT assay for cancer or REMA for Tuberculosis):

  • Solubility Check: Metal complexes are often less soluble than ligands. Prepare stock solutions in DMSO (Dimethyl Sulfoxide).

  • Stability: Verify stability in DMSO/Water mixtures (1:99) using UV-Vis over 24 hours. A shift in

    
     indicates hydrolytic instability.
    
  • Safety: Hydrazine hydrate is a suspected carcinogen. All synthesis in Part 1.1 must be performed in a fume hood.

References

  • Al-Sha'alan, N. H. (2023).[2][3] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Inorganics. Link

  • Mandewale, M. C., et al. (2019). Synthesis, structural characterization and antitubercular activity of some new metal complexes of quinoline-3-carbohydrazide derivatives. Arabian Journal of Chemistry. Link

  • Save, G. & Desai, S. (2014). Synthesis, Characterization and Biological Activity of Mixed Ligand Co(II), Ni(II), Cu(II) and Zn(II) Complexes with Schiff Base of Quinoline-3-Carbohydrazide. International Journal of ChemTech Research. Link

  • Bhat, K. S., et al. (2021).[4] Synthesis, characterization, DNA binding and cleavage studies of Co(II), Ni(II), Cu(II) and Zn(II) complexes of Schiff base derived from quinoline-3-carbohydrazide. Journal of Molecular Structure. Link

Sources

Application

Techniques for characterizing novel ester derivatives of 2-chloroquinoline

Executive Summary The 2-chloroquinoline (2-CQ) scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antimalarial, antimicrobial, and anticancer agents. However, the derivatization of this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chloroquinoline (2-CQ) scaffold is a privileged structure in medicinal chemistry, serving as a precursor for antimalarial, antimicrobial, and anticancer agents. However, the derivatization of this scaffold via ester linkages—typically at the C-3 or C-4 position—presents unique characterization challenges due to the electron-deficient nature of the pyridine ring and the potential for hydrolytic instability.

This Application Note provides a rigorous, self-validating framework for characterizing novel 2-CQ ester derivatives. Unlike standard organic small molecules, 2-CQ esters require specific attention to the Chlorine isotopic signature, the distinctive deshielding of the quinoline ring protons, and the kinetic stability of the ester bond under reverse-phase chromatographic conditions.

Structural Confirmation: Spectroscopic "Fingerprinting"

Vibrational Spectroscopy (FT-IR)

Goal: Rapid qualitative validation of functional group transformation (Acid/Aldehyde


 Ester).

Protocol:

  • Sample Prep: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) to avoid moisture interference common in ATR for hygroscopic esters.

  • Critical Checkpoints:

    • The Carbonyl Shift: The precursor 2-chloroquinoline-3-carboxylic acid typically shows a broad carboxylic O-H stretch (

      
      ) and a lower frequency C=O stretch (
      
      
      
      ).
    • Success Indicator: Successful esterification is confirmed by the disappearance of the broad O-H band and the shift of the C=O stretch to a higher frequency (

      
      ).
      
    • The Quinoline Signature: Look for the C=N ring stretch at

      
       and the C-Cl stretch at 
      
      
      
      .
Nuclear Magnetic Resonance (NMR)

Goal: Definitive structural elucidation and regio-isomer confirmation.

Causality & Insight: The 2-chloro substituent is electron-withdrawing, which deshields the C-3 and C-4 protons compared to unsubstituted quinoline. However, the ester group at C-3 will further modulate these shifts.

Protocol:

  • Solvent: Use

    
     for high resolution. Use 
    
    
    
    only if solubility is poor, but be aware of water peak interference around 3.33 ppm.
  • Acquisition: Standard proton (1H) at 400/500 MHz; Carbon (13C) with proton decoupling.

  • Key Diagnostic Signals (Self-Validation):

PositionProton (1H)

(ppm)
MultiplicityDiagnostic Logic
H-4 8.60 - 8.80Singlet (s)The H-4 proton is the most deshielded singlet in 3-substituted quinolines. If this splits, your substitution pattern is wrong.
H-3 N/A-Absence of the doublet at ~7.35 ppm (seen in 2-CQ) confirms substitution at C-3.
Ester Alkyl 3.80 - 4.40q/t/sconfirm the alcohol moiety incorporation (e.g.,

).
H-5 to H-8 7.50 - 8.20mAromatic region integrals must sum to 4 protons.

13C NMR Checkpoint: Look for the ester carbonyl carbon at


 and the C-2 (attached to Cl) at 

.

Workflow Visualization: Structural Logic

The following diagram illustrates the decision matrix for confirming the synthesis of a 2-CQ ester derivative.

CharacterizationLogic Start Crude Product (2-CQ Ester) IR_Step Step 1: FT-IR Analysis Start->IR_Step IR_Decision Broad OH gone? C=O > 1730 cm⁻¹? IR_Step->IR_Decision NMR_Step Step 2: 1H NMR (CDCl₃) IR_Decision->NMR_Step Yes Fail REJECT: Hydrolysis or Incomplete Rxn IR_Decision->Fail No (Acid remains) NMR_Decision H-4 Singlet present? Alkyl group integral correct? NMR_Step->NMR_Decision MS_Step Step 3: HRMS (ESI+) NMR_Decision->MS_Step Yes NMR_Decision->Fail No (Wrong isomer) MS_Decision Isotope Pattern 3:1? (³⁵Cl : ³⁷Cl) MS_Step->MS_Decision MS_Decision->Fail No (De-chlorination) Pass VALIDATED STRUCTURE MS_Decision->Pass Yes

Figure 1: Step-wise decision tree for structural validation of 2-chloroquinoline esters.

Mass Spectrometry & Fragmentation Protocols

The Chlorine Isotope Rule

Unlike standard esters, 2-CQ derivatives possess a built-in validation tag: the Chlorine atom.

  • Observation: In the molecular ion cluster

    
    , you must  observe a peak at 
    
    
    
    and
    
    
    with an intensity ratio of approximately 3:1 .
  • Failure Mode: If the ratio is 1:1 (Br contamination) or the

    
     peak is missing, the chlorine has been lost (likely nucleophilic displacement during synthesis).
    
Fragmentation Pathways (ESI-MS/MS)

When performing MS/MS (Collision Induced Dissociation), 2-CQ esters exhibit characteristic cleavage:

  • Ester Cleavage: Loss of the alkoxy group

    
    .
    
  • Carbonyl Loss: Subsequent loss of CO (28 Da).

  • Ring Integrity: The 2-chloroquinoline core is highly stable. Major fragmentation usually occurs on the ester side chain before the quinoline ring breaks.

Chromatographic Purity & Stability Assay

Esters of electron-deficient rings (like 2-CQ) can be susceptible to hydrolysis, especially in acidic mobile phases.

HPLC Method Parameters
  • Column: C18 (Octadecyl) or Phenyl-Hexyl (for better selectivity of the aromatic ring).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Do not use high pH buffers; they promote ester hydrolysis).

    • B: Acetonitrile (MeCN).[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic system) and 320 nm (conjugated quinoline system).

Protocol: Hydrolytic Stability Stress Test

Before biological screening, you must verify the ester survives the assay medium.

  • Dissolve 2-CQ ester in DMSO.

  • Dilute into PBS (pH 7.4) to a final concentration of 50 µM.

  • Incubate at 37°C.

  • Inject into HPLC at

    
    .
    
  • Pass Criteria:

    
     degradation to the parent carboxylic acid (which will elute much earlier, at a lower retention time).
    

StabilityWorkflow Sample 2-CQ Ester (DMSO Stock) Incubate Incubation (0-24 hrs) Sample->Incubate Buffer PBS pH 7.4 (37°C) Buffer->Incubate HPLC HPLC Analysis (C18, Acidic Mobile Phase) Incubate->HPLC Result_Stable Single Peak (Stable) HPLC->Result_Stable Rt Unchanged Result_Hyd New Peak @ Low Rt (Hydrolysis) HPLC->Result_Hyd Rt Shift (Acid)

Figure 2: Workflow for assessing hydrolytic stability prior to biological assays.

References

  • Potdar, V. V., Joshi, A. B., & Joshi, H. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry, 36(6), 1518-1522.[2] Link

  • BenchChem. (2025).[3] Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. BenchChem Technical Guides. Link

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018).[4] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8, 8484-8515.[4] Link

  • Ferreira, M., et al. (2024).[5] Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives. Rapid Communications in Mass Spectrometry, 38(11). Link

  • Sielc Technologies.[6] (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. Application Notes. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Hub: Vilsmeier-Haack Formylation Optimization

Executive Summary Welcome to the Vilsmeier-Haack (VH) Optimization Hub. This guide addresses the technical nuances of introducing a formyl group (-CHO) into electron-rich aromatic and heteroaromatic systems.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Welcome to the Vilsmeier-Haack (VH) Optimization Hub. This guide addresses the technical nuances of introducing a formyl group (-CHO) into electron-rich aromatic and heteroaromatic systems. While the VH reaction is a staple of medicinal chemistry, it is prone to three specific failure modes: thermal runaway during reagent formation , incomplete hydrolysis of the iminium intermediate , and regioselectivity issues .

This document moves beyond standard textbook procedures to provide field-tested troubleshooting protocols and safety-critical optimizations.

Module 1: The "Engine" – Vilsmeier Reagent Formation

The success of the reaction is determined before the substrate is even added. The quality and temperature of the chloroiminium salt (Vilsmeier reagent) are paramount.

Q: My Vilsmeier reagent turned dark/black before I added my substrate. Is this normal?

A: No. A dark color indicates thermal decomposition. The reaction between DMF and POCl₃ is highly exothermic.[1] If the temperature spikes (typically >20°C during addition), the Vilsmeier reagent can decompose to generate carbon monoxide and dimethylcarbamoyl chloride, both of which are toxic and non-reactive for formylation.

  • Correct Appearance: The reagent should be a white precipitate or a pale yellow slurry.

  • Protocol Fix: Chill DMF to 0°C before adding POCl₃. Add POCl₃ dropwise over 15–30 minutes.[2] Ensure internal temperature never exceeds 5°C.

Q: Can I use the bottle of DMF sitting on the shelf?

A: Only if it passes the "Sniff Test." DMF decomposes over time to form dimethylamine and formic acid. Dimethylamine is a nucleophile that will quench your Vilsmeier reagent immediately, lowering yields.

  • Diagnostic: If the DMF smells "fishy" (amine-like), it is degraded. Use fresh, anhydrous DMF or distill it from benzene/water azeotrope.

Visualization: Reagent Formation & Failure Pathways

The following diagram illustrates the critical pathways for reagent formation and where decomposition occurs.

VilsmeierReagent DMF DMF (Solvent/Reagent) TempControl Temp < 5°C DMF->TempControl POCl3 POCl3 (Activator) POCl3->TempControl VilsmeierReagent Chloroiminium Salt (Active Electrophile) TempControl->VilsmeierReagent Controlled Addition Decomp Thermal Decomposition (CO + Carbamoyl Chloride) TempControl->Decomp Temp > 20°C Moisture Moisture Ingress VilsmeierReagent->Moisture Quench Reagent Hydrolysis (Reaction Failure) Moisture->Quench H2O present

Caption: Critical pathway for Vilsmeier reagent generation. Red pathways indicate failure modes due to heat or moisture.

Module 2: Reaction Dynamics & Substrate Optimization

Once the reagent is formed, the challenge becomes kinetics and selectivity.

Q: My substrate is an electron-rich heterocycle (e.g., indole), but the yield is low (<40%). Why?

A: You likely have a "Stuck Intermediate" or insufficient electrophilicity.

  • The "Stuck" Intermediate: The product of the VH reaction is an iminium salt, not the aldehyde. This salt is stable and often precipitates. If it precipitates too early, it may coat unreacted starting material.

    • Fix: Use a co-solvent like 1,2-dichloroethane (DCE) or acetonitrile to keep the intermediate in solution.

  • Stoichiometry: For heterocycles, the iminium salt can coordinate with the heterocyclic nitrogen.

    • Fix: Increase POCl₃/DMF equivalents to 1.5–2.0 eq relative to the substrate.

Q: My substrate is acid-sensitive. Can I avoid POCl₃?

A: Yes. While POCl₃ is standard, it generates phosphoric acid byproducts.

  • Alternative 1 (Oxalyl Chloride): Generates the Vilsmeier reagent with CO and CO₂ as byproducts. It is cleaner but requires careful gas venting.

  • Alternative 2 (Tf₂O): Triflic anhydride creates a "Superelectrophile" when mixed with DMF. This is reserved for extremely unreactive (electron-poor) substrates.

Table 1: Activating Agent Selection Guide
ReagentReactivityByproductsRecommended Use Case
POCl₃ HighPhosphoric acid, HClStandard for most aromatic/heteroaromatic substrates.
SOCl₂ ModerateSO₂, HClGood for substrates sensitive to phosphorus residues.
Oxalyl Chloride HighCO, CO₂, HClCleanest work-up (gaseous byproducts). Best for sensitive isolation.
Tf₂O ExtremeTriflic acidOnly for deactivated rings (e.g., simple benzene, halobenzenes).
Module 3: Work-up & Isolation (The "Sticky Oil" Problem)

The most common user complaint is the formation of a dark, tarry oil during quenching that refuses to crystallize.

Q: I added water to quench, but I have a sticky emulsion that won't separate. How do I fix this?

A: You are seeing the stable iminium salt resisting hydrolysis. Simple water addition is often insufficient to hydrolyze the energetic C=N bond, especially in electron-rich systems where the iminium is stabilized by resonance.

  • The "Buffer" Protocol: Instead of water, pour the reaction mixture into 2M Sodium Acetate (NaOAc) solution.

    • Why? The acetate buffers the pH to ~5–6. Strong acidic conditions (pH < 1) stabilize the iminium salt. Raising the pH slightly accelerates the hydrolysis to the aldehyde.

  • Thermal Shock: If the oil persists, heat the aqueous quench mixture to 50–60°C for 30 minutes. This provides the activation energy to break the iminium bond.

Visualization: Work-up Decision Tree

WorkupLogic Start Reaction Complete (TLC Check) Quench Pour into Ice/Water Start->Quench Check State of Product? Quench->Check Solid Precipitate Forms Check->Solid Solid Oil Sticky Oil/Emulsion Check->Oil Oil Action1 Filter & Wash (Water/Hexane) Solid->Action1 Action2 Buffer with NaOAc (Adjust pH to 6-7) Oil->Action2 Action3 Heat Quench to 60°C (30 mins) Action2->Action3 Action3->Solid Cool Down

Caption: Decision logic for handling the post-reaction mixture. The "Sticky Oil" path requires pH buffering and thermal treatment.

Standardized Experimental Protocol

Use this baseline protocol for 10 mmol scale reactions.

  • Reagent Prep: In a flame-dried flask under Argon, add DMF (3.0 mL, 4.0 eq) . Cool to 0°C.[2][3]

  • Activation: Add POCl₃ (1.1 mL, 1.2 eq) dropwise over 15 min. A white solid (Vilsmeier salt) should precipitate. Stir at 0°C for 30 min.

  • Addition: Dissolve Substrate (10 mmol) in minimal DMF (or DCE). Add dropwise to the reagent at 0°C.[2][3]

  • Reaction: Warm to Room Temperature (RT). If TLC shows no conversion after 1 hr, heat to 60°C.

  • Quench: Pour mixture into 20 mL of 2M NaOAc (aq) and crushed ice. Stir vigorously.

  • Isolation: If solid, filter. If oil, extract with Ethyl Acetate, wash with NaHCO₃, then Brine.

References
  • Jones, G., & Stanforth, S. P. (1997).[4][5] The Vilsmeier–Haack Reaction. Organic Reactions. Link (Authoritative Review).

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[4][5][6] The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Link (Mechanism & Scope).

  • Miyake, A., et al. (2025). Thermal Hazard Evaluation of Vilsmeier Reaction. ResearchGate/Process Safety. Link (Safety & Calorimetry).

  • BenchChem Technical Support. (2025). Vilsmeier-Haack Synthesis of Isoquinoline Aldehydes: Troubleshooting Guide. Link (Practical Protocols).

  • Tasneem, et al. (2023). Synthetic and therapeutic aspects of heterocycles using Vilsmeier–Haack reagent. RSC Advances. Link (Heterocycle Applications).

Sources

Optimization

Purification challenges and solutions for quinoline hydrazides

Case ID: QNZ-PUR-001 Status: Active Specialist: Senior Application Scientist Introduction: The Dual-Nature Challenge Welcome to the technical support hub for Quinoline Hydrazides. If you are developing antitubercular age...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: QNZ-PUR-001 Status: Active Specialist: Senior Application Scientist

Introduction: The Dual-Nature Challenge

Welcome to the technical support hub for Quinoline Hydrazides. If you are developing antitubercular agents, kinase inhibitors, or DNA gyrase inhibitors, you likely face a specific set of purification challenges.

The Core Problem: Quinoline hydrazides possess a "schizophrenic" chemical nature:

  • The Quinoline Ring: Hydrophobic, aromatic, and basic (pKa ~4.9). It loves to tail on silica.

  • The Hydrazide Group: Polar, nucleophilic, and capable of both H-bond donation and acceptance. It binds trace metals and oxidizes easily.

This guide abandons generic advice to focus on the specific intermolecular forces disrupting your purification.

Module 1: Diagnostic Workflow

Before selecting a solvent or column, determine the state of your crude material using this decision matrix.

PurificationMatrix Start Crude Reaction Mixture (Ester + Hydrazine Hydrate) StateCheck Physical State? Start->StateCheck Solid Precipitate Formed StateCheck->Solid Oil Oily/Gummy Residue StateCheck->Oil Filter Filtration & Wash (Cold Ethanol/Ether) Solid->Filter Trituration Trituration (Ether/Pet Ether) Oil->Trituration TLC TLC Check (UV + Ninhydrin) Filter->TLC Pure Dry & Store TLC->Pure Single Spot ImpureSolid Recrystallization (See Module 3) TLC->ImpureSolid Impurities Solidifies Solidifies? Trituration->Solidifies YesSolid Proceed to Filtration Solidifies->YesSolid Yes NoSolid Azeotropic Distillation (Remove Hydrazine w/ Xylene) Solidifies->NoSolid No YesSolid->Filter Column Flash Chromatography (Amine-Modified Silica) NoSolid->Column

Figure 1: Purification Decision Matrix. Follow the path based on the physical state of your crude product to minimize yield loss.

Module 2: The "Sticky" Peak (Chromatography Troubleshooting)

Symptom: Your quinoline hydrazide elutes as a broad, tailing peak (Asymmetry factor > 1.5) on silica gel or C18 columns. Root Cause: The basic quinoline nitrogen interacts strongly with acidic silanol (Si-OH) groups on the stationary phase.

Solution A: The "Silanol Blocker" Strategy (Flash/TLC)

Do not run a standard Hexane/Ethyl Acetate gradient. The basic nitrogen will stick to the silica, causing streaking.

  • The Fix: Add 1% Triethylamine (TEA) or 1% Ammonia to your mobile phase.

  • Mechanism: TEA is a stronger base than quinoline. It preferentially binds to the acidic silanol sites, "capping" them and allowing your product to elute symmetrically.

Solution B: HPLC Method Optimization

For analytical HPLC, standard C18 columns often fail.

ParameterRecommendationWhy?
Column Type End-capped C18 or Polar-Embedded "End-capping" chemically bonds free silanols, removing the binding sites for the quinoline ring [1].
Mobile Phase pH pH > 7.0 (Ammonium Bicarbonate)At high pH, quinoline is uncharged (free base), reducing ionic interaction with silanols. Note: Ensure column is pH stable.
Alternative pH pH < 3.0 (Formic Acid)At low pH, silanols are protonated (neutral), preventing cation-exchange interactions with the protonated quinoline [2].

Module 3: Recrystallization Protocols

Recrystallization is superior to chromatography for hydrazides because it avoids oxidative degradation on silica.

Protocol A: The "Ethanol First" Standard

Applicability: Most 2-substituted quinoline-4-carbohydrazides.

  • Dissolution: Suspend crude solid in Absolute Ethanol (10-15 mL per gram).

  • Reflux: Heat to boiling. If not fully soluble, add DMF dropwise until clear.

  • Hot Filtration: Critical Step. Filter the hot solution rapidly to remove dust or polymerized byproducts.

  • Crystallization: Cool slowly to room temperature, then to 4°C.

  • Wash: Filter crystals and wash with cold Diethyl Ether .

Protocol B: The "Stubborn Solid" (DMF/Water)

Applicability: Highly insoluble derivatives (e.g., nitro-substituted).

  • Dissolve crude in minimal hot DMF .

  • Add hot Water dropwise until persistent turbidity appears.

  • Add one drop of DMF to clear the solution.

  • Allow to stand undisturbed for 12 hours.

Module 4: Hydrazine Removal (Safety & Purity)

The Danger: Hydrazine hydrate is toxic and a strong reducing agent. Traces left in your product will degrade it over time and interfere with biological assays.

Detection: Spot TLC. Spray with Ninhydrin . Hydrazine appears as a pink/purple spot at the baseline.

Removal Techniques:

  • Azeotropic Distillation (For Oils): If your product is an oil, add Xylene or Toluene and rotary evaporate. Hydrazine forms a hetero-azeotrope with these solvents and is dragged out [3].

  • The Water Crash (For Solids): Most quinoline hydrazides are insoluble in water.

    • Step 1: Pour reaction mixture into crushed ice/water.

    • Step 2: Stir vigorously for 30 mins. Hydrazine stays in the aqueous phase; product precipitates.

    • Step 3: Filter and wash with copious water until the filtrate is neutral pH [4].

Module 5: Chemical Stability & Storage

Symptom: Product turns yellow/brown upon storage. Diagnosis: Oxidation of the hydrazide group to form diimides or azo compounds.

Prevention:

  • Store under Argon/Nitrogen: Hydrazides are air-sensitive.

  • Avoid Acetone: Never recrystallize quinoline hydrazides from acetone. The hydrazide reacts with the ketone to form a hydrazone impurity (

    
    ).
    

FAQ: Quick Fixes

Q: My reaction didn't precipitate when I added water. What now? A: Your product might be amphoteric or too polar. Try neutralizing the solution to pH 7 (isoelectric point). If still no solid, extract with Ethyl Acetate , dry over


, and use the Azeotropic Distillation  method (Module 4) to remove hydrazine.

Q: I see two spots on TLC that merge. Is it impure? A: It might be Rotamers . Quinoline hydrazides can exist in cis/trans amide conformers. Run the TLC in a hotter environment or perform NMR at elevated temperature (


) to see if peaks coalesce.

Q: Can I use metal scavengers? A: Yes, but be careful. Hydrazides chelate metals. Using a copper-based scavenger might strip the hydrazine or complex with your product. Use silica-based acid scavengers instead.

References

  • Chrom Tech, Inc. (2025).[1] What Causes Peak Tailing in HPLC? Retrieved from

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

  • Berillo, D. (2021).[2] Remove excess hydrazine hydrate? ResearchGate.[2][3][4][5] Retrieved from

  • Abd El-Lateef, H. M., et al. (2023).[5] Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors.[5] ACS Omega. Retrieved from

Sources

Troubleshooting

Troubleshooting byproduct formation in 2-chloroquinoline-3-carbaldehyde synthesis

Technical Support Center: 2-Chloroquinoline-3-Carbaldehyde Synthesis Subject: Optimization & Troubleshooting of Meth-Cohn Synthesis (Vilsmeier-Haack Cyclization) Ticket ID: #MC-2024-Q3 Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloroquinoline-3-Carbaldehyde Synthesis

Subject: Optimization & Troubleshooting of Meth-Cohn Synthesis (Vilsmeier-Haack Cyclization) Ticket ID: #MC-2024-Q3 Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are likely employing the Meth-Cohn synthesis , the industry-standard method for converting acetanilides into 2-chloroquinoline-3-carbaldehydes using Vilsmeier-Haack conditions (POCl


/DMF). While robust, this reaction is notoriously sensitive to thermal profiles and moisture.

The most common failure modes reported by our users are:

  • "Black Tar" Formation: Uncontrolled exothermic polymerization.

  • Hydrolysis Impurity (2-Oxo): Conversion of the 2-chloro product to 2-hydroxyquinoline-3-carbaldehyde (carbostyril) during quenching.

  • Regioisomeric Mixtures: Inseparable isomers when using meta-substituted acetanilides.

Mechanistic Pathway & Failure Points

To troubleshoot effectively, you must visualize where the chemistry diverges from the desired pathway.

MethCohnMechanism Reagents Acetanilide + POCl3/DMF Vilsmeier Chloroiminium Salt (Active) Reagents->Vilsmeier 0°C Imidoyl Imidoyl Chloride Intermediate Vilsmeier->Imidoyl Attack on Amide O Enamine Enamine Intermediate Imidoyl->Enamine Formylation Cyclization Cyclization (Aromatization) Enamine->Cyclization Heat (80-90°C) Tar Polymeric Tar (Thermal Runaway) Enamine->Tar >100°C / No Solvent Control Product 2-Chloroquinoline- 3-carbaldehyde Cyclization->Product Elimination OxoImpurity 2-Oxo-quinoline (Hydrolysis Byproduct) Product->OxoImpurity Hot Acidic Quench

Figure 1: The Meth-Cohn reaction pathway. Note that the "2-Oxo" impurity is usually a post-reaction artifact formed during the quenching step.

Troubleshooting Modules (Q&A)

Module A: The "Black Tar" Phenomenon

User Issue: "My reaction mixture turned into a solid black mass that is insoluble in organic solvents."

Root Cause: Thermal Runaway. The formation of the Vilsmeier reagent is exothermic. The subsequent reaction with acetanilide is also exothermic. If you combine reagents too quickly or heat too aggressively, the electron-rich intermediates polymerize.

Corrective Protocol:

  • The "Double-Cold" Rule: Ensure both the Vilsmeier reagent preparation (DMF+POCl

    
    ) and the substrate addition are performed at 0–5°C .
    
  • Staged Heating: Do not jump to reflux.

    • Stage 1: Stir at 0°C for 30 mins.

    • Stage 2: Stir at Room Temp (RT) for 30 mins.

    • Stage 3: Ramp to 75–85°C. Avoid exceeding 95°C unless using electron-deficient substrates.

  • Solvent Ratio: Ensure you have at least 3–5 equivalents of DMF .[1] DMF acts as both reagent and solvent. If the mixture is too concentrated, heat dissipation fails, leading to tar.

Module B: The 2-Oxo Impurity (Hydrolysis)

User Issue: "I see a large peak at ~1650 cm


 (Amide C=O) in IR, and my mass spec shows [M-Cl+OH]."

Root Cause: Hydrolysis of the C-Cl bond. The 2-chloro position is activated by the electron-withdrawing aldehyde at C3 and the ring nitrogen. In hot, acidic aqueous conditions (during quenching), water attacks C2, displacing the chloride to form 2-hydroxyquinoline (which tautomerizes to the 2-oxo/carbostyril form).

Corrective Protocol:

  • The "Ice Crash": Never pour water into the reaction mixture. Always pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring.

  • Temperature Control: Keep the quench temperature <10°C .

  • Rapid Filtration: Do not let the aqueous slurry sit overnight. The acidic environment (generated by POCl

    
     hydrolysis) promotes the conversion to the 2-oxo form. Neutralize to pH ~7 with Sodium Acetate (NaOAc) and filter immediately.
    
Module C: Low Yield / Unreacted Starting Material

User Issue: "I recovered acetanilide after heating for 12 hours."

Root Cause: Moisture-Kill. POCl


 is extremely hygroscopic. If your DMF is "wet," the POCl

reacts with water to form phosphoric acid and HCl, destroying the Vilsmeier reagent before it touches your substrate.

Corrective Protocol:

  • Reagent Quality: Distill POCl

    
     if it is dark/yellow. Use anhydrous DMF (water content <0.05%).
    
  • Drying Tube: Always use a CaCl

    
     guard tube or N
    
    
    
    atmosphere.
  • Stoichiometry: Standard Meth-Cohn requires excess reagent.

    • Recommended Ratio: Acetanilide (1.0 eq) : POCl

      
       (7.0 eq) : DMF (3.0–5.0 eq).
      
    • Note: While 2.5 eq of POCl

      
       is theoretically sufficient, 7.0 eq drives the equilibrium and acts as a solvent to prevent tarring.
      

Gold Standard Protocol: Synthesis of 2-Chloro-3-formylquinoline

Reference Standard: Adapted from Meth-Cohn et al. (1981)[2]

Reagents:

  • Acetanilide: 10 mmol[3]

  • POCl

    
    : 70 mmol (Excess is critical)
    
  • DMF: 30 mmol (Anhydrous)

Step-by-Step Procedure:

StepActionCritical Observation
1 Cool DMF (dry) to 0°C in an ice bath.Ensure system is under N

or drying tube.
2 Add POCl

dropwise over 15 mins.
Exothermic. Solution may turn pale yellow. Solid Vilsmeier salt may precipitate (this is normal).[1]
3 Stir at 0°C for 15-30 mins.Ensure salt formation is complete.
4 Add Acetanilide solid in small portions.Do not dump all at once. Maintain T < 5°C.
5 Remove ice bath. Stir at RT for 30 mins.[4][5]Solution often turns deep yellow/orange.
6 Heat to 75–80°C for 4–12 hours.Monitor by TLC.[3][6][7][8] Do not overheat (>95°C).
7 Quenching: Pour hot mixture onto 200g crushed ice.Violent sputtering possible. Stir vigorously.
8 Neutralize with NaOAc (sat. aq.) to pH 7.Yellow precipitate forms.[7]
9 Filter immediately. Wash with cold water.[1][4][5]Recrystallize from Ethyl Acetate or Acetonitrile.

Diagnostic Logic Tree

Use this flow to diagnose your specific failure mode.

TroubleshootingTree Start Start Diagnosis Result What is the result? Start->Result Tar Black Tar / Polymer Result->Tar Solid Mass LowYield Low Yield / SM Left Result->LowYield SM Recovered Impurity Impurity (M-Cl+OH) Result->Impurity IR 1650 cm-1 FixTar Reduce Temp Ramp Dilute with more DMF Tar->FixTar FixYield Dry DMF Increase POCl3 eq LowYield->FixYield FixImpurity Quench Colder Faster Filtration Impurity->FixImpurity

Figure 2: Rapid diagnostic logic for experimental failures.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[2] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[9] Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.

  • Rajanna, K. C., et al. (2001).[3] An Efficient and Facile Synthesis of 2-Chloro-3-formyl Quinolines from Acetanilides in Micellar Media by Vilsmeier-Haack Cyclisation. Synlett, 2001(2), 251–253.[3]

  • Ali, T. E. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions, and Applications. Arkivoc, 2012(i), 211–276.[10]

Sources

Optimization

Technical Support Center: Advanced Optimization of Schiff Base Synthesis

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent & Temperature Optimization for Imine (Schiff Base) Formation Introduction: The Equilibrium Battle As researchers, we often t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Solvent & Temperature Optimization for Imine (Schiff Base) Formation

Introduction: The Equilibrium Battle

As researchers, we often treat Schiff base formation as a simple condensation: Amine + Carbonyl


 Imine + Water .

However, the operational reality is a battle against equilibrium. This reaction is reversible.[1] If you do not actively drive the equilibrium to the right (Le Chatelier’s principle) or manage the kinetics of the intermediate carbinolamine dehydration, your yield will suffer, or you will isolate a hydrolyzed starting material.

This guide moves beyond basic textbook recipes to the causality of reaction engineering.

Module 1: Solvent Architecture (Thermodynamics)

The choice of solvent dictates the thermodynamics of the reaction. You are balancing three factors: Solubility of Reactants , Insolubility of Product , and Water Management .

FAQ: Which solvent system should I choose?

Q: Why is Ethanol/Methanol the standard starting point? A: Alcohols are "Goldilocks" solvents. They usually dissolve the starting amine and aldehyde (polar) but often fail to dissolve the non-polar Schiff base product. This causes the product to precipitate out, effectively removing it from the equilibrium and driving the reaction to completion [1].

Q: When should I switch to Toluene or Benzene? A: Use non-polar solvents when the equilibrium is stubborn (low yields). These solvents allow for azeotropic distillation .[2] By using a Dean-Stark apparatus, you physically remove water from the system as it forms, forcing the reaction to 100% conversion. This is critical for sterically hindered or electron-poor substrates [2].

Q: Can I use "Green" solvents? A: Yes. Water is increasingly used for "suspension" synthesis. Since the organic reactants are hydrophobic, they form an emulsion where the reaction occurs at the interface. The product, being even more hydrophobic, precipitates immediately [3].

Data Presentation: Solvent Selection Matrix
Solvent SystemMechanism of ActionIdeal ForGreen Score
Ethanol/Methanol Product PrecipitationStandard aromatic aldehydes/aminesHigh
Toluene/Xylene Azeotropic Water RemovalSterically hindered / Low reactivity substratesLow
Water (Aqueous) Hydrophobic EffectGreen chemistry / High-yield suspension synthesisExcellent
Ethyl Lactate Tunable PolarityBiodegradable alternative to toxic organicsHigh
Visualization: Solvent Decision Logic

SolventSelection Start Start: Select Substrate SolubilityCheck Are reactants soluble in Ethanol? Start->SolubilityCheck GreenCheck Is Green Chemistry required? SolubilityCheck->GreenCheck Yes YieldCheck Is the Equilibrium Stubborn? SolubilityCheck->YieldCheck No / Partial MethodA Method A: Ethanol Reflux (Precipitation driven) GreenCheck->MethodA No MethodB Method B: Aqueous Suspension (Hydrophobic driven) GreenCheck->MethodB Yes YieldCheck->MethodA No (Standard) MethodC Method C: Toluene + Dean-Stark (Azeotropic driven) YieldCheck->MethodC Yes (Low Yield)

Caption: Decision tree for selecting the optimal solvent based on substrate solubility and yield requirements.

Module 2: Temperature & Catalysis (Kinetics)[3]

FAQ: The pH and Temperature Trap

Q: Why is my reaction not working even at Reflux? A: You might have a pH issue. The formation of the Schiff base proceeds via a Carbinolamine intermediate .[3]

  • Formation of Carbinolamine: Requires a nucleophilic amine.[1] (Inhibited by low pH/strong acid).

  • Dehydration to Imine: Acid-catalyzed.[1][4] (Inhibited by high pH/basic conditions). The Sweet Spot: You need a pH of 4.0 – 5.0 . This is acidic enough to catalyze dehydration but not so acidic that it protonates the amine (killing the nucleophile) [4].[1][4]

Q: Microwave vs. Reflux? A: Microwave irradiation is superior for Schiff bases. It provides direct dielectric heating to the polar intermediates, often reducing reaction times from 6 hours to <5 minutes and improving yields by suppressing side reactions [5].

Visualization: The Kinetic Pathway

Mechanism Reactants Amine + Aldehyde Step1 Nucleophilic Attack Reactants->Step1 Intermed Carbinolamine Intermediate Step1->Intermed Step2 Dehydration (-H2O) Intermed->Step2 Product Schiff Base (Imine) Step2->Product Acid Acid Catalyst (pH 4-5) Acid->Reactants Inhibits if pH < 3 (Protonation) Acid->Step2 Accelerates (Rate Limiting Step)

Caption: The mechanistic pathway showing the dual role of acid: catalyzing dehydration while potentially inhibiting the amine.[4]

Module 3: Troubleshooting & Protocols

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
No Precipitate / Clear Solution Product is soluble in solventCool to 0°C; add water dropwise to force precipitation; or switch to Toluene/Dean-Stark.
Oily / Sticky Product Incomplete reaction or polymerizationTriturate (grind) the oil with cold diethyl ether or hexane to induce crystallization.
Starting Material Recovered Hydrolysis during workupAvoid aqueous acid washes.[4] Dry organic layers thoroughly with Na₂SO₄ before evaporation.
Low Yield (Steric Bulk) Equilibrium favoring reactantsUse Method B (Dean-Stark) or Method C (Microwave) to force the issue.
Experimental Protocols
Method A: Standard Reflux (Ethanol)

Best for simple aromatic aldehydes and amines.

  • Dissolve 10 mmol of aldehyde and 10 mmol of amine in 20 mL of absolute ethanol.

  • Add 2-3 drops of Glacial Acetic Acid (Critical for pH 4-5 adjustment).

  • Reflux for 2–4 hours. Monitor via TLC.

  • Cool to room temperature, then to 0°C.

  • Filter the precipitate and wash with cold ethanol.

Method B: Azeotropic Shift (Toluene/Dean-Stark)

Best for stubborn, low-yield reactions.

  • Dissolve reactants in 30 mL Toluene.

  • Add 0.1 eq of p-Toluenesulfonic acid (p-TSA).

  • Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Reflux until water collection in the trap ceases (typically 4–8 hours) [6].

  • Evaporate solvent under reduced pressure.

Method C: Green Synthesis (Water/Lemon Juice)

Best for eco-friendly, high-speed synthesis.

  • Mix 10 mmol amine and 10 mmol aldehyde in 10 mL distilled water.

  • Add 1 mL of Lemon Juice (Natural acid catalyst, pH ~2-3, effective in suspension) [7].

  • Stir vigorously at room temperature (or Microwave at 200W for 2 mins).

  • The product will precipitate as a solid. Filter and wash with water.

References

  • Royal Society of Chemistry. Dean-Stark Apparatus Guide.[Link]

  • STM Journals. Green Solvents In Synthesis Of Schiff's Base: A Comprehensive Review.[Link]

  • Tikrit University. Mechanism of Schiff Base Formation and pH Dependence.[Link]

  • Der Pharma Chemica. Rapid synthesis of Schiff-bases without solvent under microwave irradiation.[Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Syntheses of di-Schiff’s bases: A comparative study using benzene and water.[Link]

  • Scribd / Research Archive. Green Synthesis of Schiff Bases using Lemon Juice.[Link]

Sources

Troubleshooting

Technical Support Center: Strategies for Scaling Up Quinoline Derivative Synthesis

Welcome to the Technical Support Center for the synthesis of quinoline derivatives. This guide is designed for researchers, chemists, and professionals in drug development who are looking to transition their quinoline sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of quinoline derivatives. This guide is designed for researchers, chemists, and professionals in drug development who are looking to transition their quinoline synthesis from the bench to a larger scale. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for common and modern synthetic routes. Our focus is on the practical challenges encountered during scale-up, offering solutions grounded in established chemical principles to ensure efficiency, safety, and reproducibility.

Section 1: The Friedländer Synthesis

The Friedländer synthesis is a versatile and straightforward method for preparing substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[1] While advantageous for its use of readily available starting materials, scaling this reaction can present challenges related to yield, purity, and reaction control.[1]

Troubleshooting Guide: Friedländer Synthesis

Q: My reaction yield is low or non-existent. What are the likely causes and how can I improve it?

A: Low yields in a scaled-up Friedländer synthesis can stem from several factors. A primary consideration is the choice and activity of the catalyst, which is often substrate-dependent.[1] If a standard acid or base catalyst is proving ineffective, consider switching to an alternative such as a Lewis acid or an organocatalyst.[1] For substrates that may be sensitive to acid, a base-catalyzed approach might be more suitable, and vice versa.[1]

Another critical factor is the purity of your starting materials. Impurities, especially water, can interfere with acid-catalyzed reactions.[1] Ensure your 2-aminoaryl carbonyl compound is pure and that you are using anhydrous solvents and reagents. Reaction temperature is also crucial; if the reaction is sluggish, a gradual increase in temperature may be necessary.[1]

Q: I am observing significant side product formation. How can I minimize this?

A: A common side reaction under basic conditions is the self-aldol condensation of the ketone or aldehyde that contains the α-methylene group.[1] To mitigate this, try a slow addition of the carbonyl component to the reaction mixture containing the 2-aminoaryl carbonyl and the catalyst.[1] Alternatively, employing a milder base or switching to an acid catalyst can prevent this side reaction.[1]

At high temperatures, the self-condensation of 2-aminobenzophenone starting materials can lead to the formation of dibenzo[b,f][1][2]diazocines.[1] Optimizing the reaction temperature and selecting an appropriate catalyst are key to minimizing this byproduct.[1]

Frequently Asked Questions (FAQs): Friedländer Synthesis

Q1: What are the typical catalysts used in the Friedländer synthesis? A1: A wide range of catalysts can be employed. These include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and Lewis acids such as zinc chloride (ZnCl₂).[1] Bases like potassium hydroxide (KOH) and sodium hydroxide (NaOH) are also common.[1] Modern approaches have introduced ionic liquids and various nanocatalysts to enhance efficiency.[1]

Q2: How can I improve the solubility of my reactants at a larger scale? A2: Poor solubility can be a significant hurdle. If a single solvent isn't effective, a co-solvent system is a common strategy.[3] For instance, if your compound is poorly soluble in an aqueous buffer but soluble in DMSO or ethanol, using a buffered solution containing a percentage of the organic co-solvent can create a homogeneous reaction mixture.[3] Adjusting the pH can also be a powerful technique, as many quinoline derivatives contain a basic nitrogen atom, and their solubility can be increased in acidic conditions where they form soluble salts.[3]

Scalable Protocol: Base-Catalyzed Friedländer Synthesis

This protocol provides a general procedure for a base-catalyzed Friedländer synthesis suitable for scale-up.

Materials:

  • 2-aminobenzaldehyde (1.0 mmol)

  • Ketone with α-methylene group (1.1 mmol)

  • Potassium hydroxide (0.2 mmol, 20 mol%)

  • Ethanol (10 mL)

Procedure:

  • In a suitably sized round-bottom flask equipped with a reflux condenser, dissolve the 2-aminobenzaldehyde in ethanol.

  • Add the ketone and the catalytic amount of potassium hydroxide.

  • Heat the mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel.[1]

Experimental Workflow: Friedländer Synthesis

Friedlander_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve 2-aminoaryl carbonyl in solvent Add_Reactants Add α-methylene carbonyl & catalyst Start->Add_Reactants Heat Heat to reflux Add_Reactants->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Concentrate Remove solvent Cool->Concentrate Purify Column Chromatography Concentrate->Purify End End Purify->End Pure Quinoline Derivative Doebner_von_Miller Aniline Aniline Michael_Addition 1,4-Michael Addition Aniline->Michael_Addition Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Michael_Addition Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Forms Dihydridoquinolinol Dehydration Dehydration Cyclization->Dehydration Oxidation Oxidation Dehydration->Oxidation Forms Dihydroquinoline Quinoline Substituted Quinoline Oxidation->Quinoline

Caption: Key steps in the Doebner-von Miller quinoline synthesis.

Section 3: The Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach-Knorr synthesis provides access to 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr) by reacting anilines with β-ketoesters. [4][5]The regioselectivity is highly dependent on reaction temperature. [4]

Troubleshooting Guide: Conrad-Limpach-Knorr Synthesis

Q: I am getting a mixture of 2- and 4-hydroxyquinolines. How can I improve the selectivity?

A: The temperature of the initial condensation step is the primary determinant of the product isomer. The reaction of an aniline with a β-ketoester at lower temperatures (room temperature to moderate heating) favors the kinetic product, a β-aminoacrylate, which upon cyclization yields the 4-hydroxyquinoline (Conrad-Limpach product). [4][6]Conversely, higher temperatures (around 140°C) favor the thermodynamic product, a β-keto anilide, which cyclizes to the 2-hydroxyquinoline (Knorr product). [4]Therefore, strict temperature control during the initial condensation is paramount for achieving high selectivity.

Q: The cyclization step is giving me a low yield. What are the critical parameters?

A: The thermal cyclization of the intermediate (either the β-aminoacrylate or the β-keto anilide) requires very high temperatures, typically around 250°C. [2][7]Insufficient temperature is a common reason for low yields. [2]The choice of a high-boiling, inert solvent is crucial for reaching and maintaining this temperature. [6]Solvents like mineral oil or diphenyl ether are traditionally used. [6]Using an appropriate solvent can dramatically increase yields. [2]

Frequently Asked Questions (FAQs): Conrad-Limpach-Knorr Synthesis

Q1: What is the role of the acid catalyst in this synthesis? A1: An acid catalyst is often used in the initial condensation step to facilitate the formation of the enamine or anilide intermediate. [8]It also plays a role in the subsequent keto-enol tautomerizations. [4] Q2: Are there any modern modifications to this synthesis? A2: Yes, modern variations focus on improving reaction conditions. This includes the use of different catalysts to lower the required cyclization temperature and the exploration of alternative, less hazardous high-boiling solvents. [2]Transition metal catalysis has also been employed in modern methods to form 4-quinolones. [2]

Comparative Data: Conrad-Limpach vs. Knorr
FeatureConrad-Limpach SynthesisKnorr Synthesis
Product 4-Hydroxyquinoline2-Hydroxyquinoline
Intermediate β-Aminoacrylate (Kinetic Product)β-Keto Anilide (Thermodynamic Product)
Condensation Temp. Lower (e.g., Room Temp - 100°C)Higher (e.g., ~140°C)
Cyclization Temp. High (~250°C)High (~250°C)

Section 4: Modern and Greener Approaches to Quinoline Synthesis

Recent advancements in organic synthesis have led to the development of more sustainable and efficient methods for preparing quinolines. These approaches often utilize novel catalysts and reaction conditions to overcome the limitations of classical methods, such as harsh conditions and the use of hazardous reagents. [9][10]

Nanocatalysis in Quinoline Synthesis

Nanocatalysts offer several advantages, including high surface area, high catalytic activity, and the potential for recyclability. [10][11]For instance, ZnO nanoparticles have been used to catalyze the synthesis of quinoline derivatives in solvent-free conditions at 100°C, achieving moderate to high yields. [11]Similarly, other nanocatalysts have been employed in Friedländer-type reactions at temperatures as low as 90°C, with short reaction times and excellent yields. [11]

Microwave-Assisted Synthesis

Microwave-assisted synthesis (MAS) can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating. [12]For example, a Nafion-mediated Friedländer synthesis in ethanol under microwave irradiation provides an environmentally friendly route to quinolines. [13]

Flow Chemistry

Continuous flow reactors are increasingly being adopted for scaling up chemical syntheses. They offer improved heat and mass transfer, enhanced safety, and greater control over reaction parameters compared to batch reactors. [9]This can be particularly advantageous for highly exothermic reactions, which can be difficult to control on a large scale in batch mode. [14]

Section 5: Purification and Scale-Up Considerations

Purification Strategies

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. [15]* Distillation: A robust and scalable method for separating quinolines from non-volatile impurities or compounds with significantly different boiling points. [15]* Crystallization/Salt Formation: A powerful technique for achieving very high purity by forming a crystalline salt of the basic quinoline, which excludes impurities. [15]* Extraction: Highly effective for the initial workup to separate basic quinolines from neutral and acidic components. [15]* Chromatography: Provides the highest resolution for separating complex mixtures but can be challenging to scale up. [15]

Safety and Scale-Up Challenges

Scaling up any chemical reaction introduces new challenges and safety considerations that may not be apparent at the lab scale. [14]* Exothermic Reactions: Reactions like the Skraup synthesis are notoriously exothermic and can become violent if not properly controlled. [16][17]The use of moderators like ferrous sulfate and careful control of reagent addition and heating are critical for safety. [17]* Mixing and Heat Transfer: In large reactors, inefficient mixing can lead to localized hot spots and the formation of byproducts. [14]The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more challenging.

  • Reagent Handling: Handling large quantities of corrosive or toxic reagents, such as concentrated sulfuric acid or aniline, requires appropriate engineering controls and personal protective equipment. [16]

References

  • BenchChem. (2025). Optimizing reaction conditions for Friedländer quinoline synthesis.
  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
  • BenchChem. (2025). Optimization of reaction conditions for quinolone synthesis.
  • Al-Ostath, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega.
  • International Journal of Pharmaceutical Sciences. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.
  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • ACS Omega. (2025).
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • RSC Advances. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions.
  • ACS Omega. (2020).
  • Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol.
  • MDPI. (2025).
  • RSC Publishing. (2023). Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III)
  • Sinocure Chemical Group. (2024).
  • BenchChem. (2025). byproduct formation in the Doebner-von Miller reaction.
  • ResearchGate. (2025).
  • Journal of Medicinal Chemistry. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Reddit. (2025).
  • MDPI. (2025).
  • ResearchGate. (2022). A review on synthetic investigation for quinoline- recent green approaches.
  • Wikipedia. (n.d.). Conrad–Limpach synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • SlideShare. (n.d.).
  • BenchChem. (2025). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
  • IJCRT.org. (n.d.).
  • Flychem Co., ltd. (2024). Common Quinoline Synthesis Reactions.
  • Asahi Glassplant. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Name-Reaction.com. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
  • BenchChem. (2025). Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.
  • Cambridge University Press. (n.d.). Conrad-Limpach Reaction.
  • SciSpace. (n.d.). Doebner–Miller reaction.
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • SynArchive. (n.d.). Conrad-Limpach Synthesis.
  • Hazen Research. (n.d.).

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Optimization

Overcoming low reactivity in Sonogashira coupling of 2-chloroquinolines

[1][2] Topic: Overcoming Low Reactivity and Side Reactions in 2-Chloroquinoline Alkynylation Support Tier: Level 3 (Senior Scientist / Process Chemistry) Status: Operational[1] Executive Summary: The "Chlorine Problem" Y...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Overcoming Low Reactivity and Side Reactions in 2-Chloroquinoline Alkynylation Support Tier: Level 3 (Senior Scientist / Process Chemistry) Status: Operational[1]

Executive Summary: The "Chlorine Problem"

You are likely here because your standard Sonogashira conditions (Pd(PPh₃)₂Cl₂/CuI/Et₃N) failed to convert 2-chloroquinoline, or you are seeing significant alkyne homocoupling.

The Root Cause: Unlike 2-iodo- or 2-bromoquinolines, 2-chloroquinolines possess a significantly stronger C–Cl bond (approx. 95 kcal/mol vs. 65 kcal/mol for C–I).[1] The standard catalytic cycle bottlenecks at the Oxidative Addition step.[2] The electron-rich quinoline nitrogen further complicates this by potentially coordinating to the Palladium center, poisoning the catalyst.

To overcome this, you must shift from "General Purpose" catalysts to Bulky, Electron-Rich Phosphine (Buchwald-Type) systems that facilitate the cleavage of the unreactive C–Cl bond.[1]

Troubleshooting Guide (Q&A)

Case 1: "I see no product. The 2-chloroquinoline is unreacted after 24 hours."[1][2]

Diagnosis: Oxidative Addition Failure. Your catalyst system lacks the electron density and steric bulk required to break the C–Cl bond. Standard triphenylphosphine (PPh₃) ligands are often insufficient for heteroaryl chlorides.[1]

Corrective Action:

  • Switch Ligand: Move to XPhos or RuPhos .[1] These biaryl monophosphine ligands are electron-rich (speeding up oxidative addition) and bulky (preventing catalyst poisoning by the quinoline nitrogen).[1]

  • Upgrade Precatalyst: Use XPhos Pd G2 or G3 .[1] These precatalysts generate the active monoligated Pd(0) species immediately upon activation, bypassing the induction period of Pd(OAc)₂ + Ligand mixing.

Case 2: "I see the alkyne dimer (Glaser product) but no cross-coupling."

Diagnosis: Oxygen Contamination in a Copper-Catalyzed System. Copper (CuI) accelerates the reaction but, in the presence of even trace Oxygen, catalyzes the dimerization of your terminal alkyne (Glaser coupling).

Corrective Action:

  • The "Copper-Free" Route: If using XPhos Pd G2, you can often eliminate Copper entirely.[1] This shuts down the Glaser pathway.

  • The "Slow-Addition" Protocol: If Copper is mandatory, add the alkyne dropwise over 2 hours using a syringe pump to keep its concentration low relative to the catalyst.

  • Degassing: Sparging with Argon for 10 minutes is insufficient.[1] Use the Freeze-Pump-Thaw method (3 cycles) for the solvent system.[1]

Case 3: "The reaction turns black and stops converting at 50%."

Diagnosis: Pd-Black Precipitation (Catalyst Decomposition). The active Pd(0) species is aggregating into inactive metal clusters.[1] This often happens at high temperatures (>80°C) when the ligand concentration is too low or the ligand is air-sensitive.[1]

Corrective Action:

  • Lower Temperature: Run at 60–65°C.

  • Stabilize: Add 10-20 mol% excess ligand relative to Pd to shift the equilibrium toward the active soluble complex.[1]

Visualizing the Solution

The following diagram illustrates the decision logic and the mechanistic bottleneck (Oxidative Addition) specific to 2-chloroquinolines.

Sonogashira_Troubleshooting Start Start: 2-Chloroquinoline + Alkyne Check1 Is Conversion > 5%? Start->Check1 Issue_OxAdd Issue: Oxidative Addition Barrier (C-Cl bond too strong) Check1->Issue_OxAdd No Check2 Major Side Product? Check1->Check2 Yes Solution_Ligand Solution: Switch to XPhos/RuPhos (Bulky, e- Rich Ligands) Issue_OxAdd->Solution_Ligand Issue_Glaser Issue: Alkyne Dimer (Glaser) Check2->Issue_Glaser Dimer Found Issue_BlackPd Issue: Pd Black Precipitate Check2->Issue_BlackPd Reaction Stalls Solution_CuFree Solution: Remove CuI OR Freeze-Pump-Thaw Issue_Glaser->Solution_CuFree Solution_Temp Solution: Lower Temp to 60°C Add Excess Ligand Issue_BlackPd->Solution_Temp

Caption: Diagnostic flowchart for isolating reactivity failures in 2-chloroquinoline coupling.

Validated Experimental Protocols

Protocol A: The "Bulletproof" Method (High Success Rate)

Recommended for: Drug discovery, high-value intermediates, and unreactive chlorides. Mechanism: Utilizes XPhos Pd G2 , a precatalyst that ensures rapid oxidative addition into the C–Cl bond without requiring Copper.

ReagentEquivalentsRole
2-Chloroquinoline 1.0 equivSubstrate
Terminal Alkyne 1.2 equivCoupling Partner
XPhos Pd G2 0.02 - 0.04 equiv (2-4 mol%)Catalyst (Pre-activated)
Cs₂CO₃ 3.0 equivBase (Mild, anhydrous)
Acetonitrile / Water 10:1 ratio (0.2 M)Solvent System

Step-by-Step:

  • Setup: In a glovebox or under active Argon flow, charge a reaction vial with 2-Chloroquinoline (1.0 equiv), XPhos Pd G2 (2 mol%), and Cs₂CO₃ (3.0 equiv).

  • Solvent: Add degassed Acetonitrile (MeCN). Note: The addition of water (10% v/v) can accelerate the reaction by solubilizing the inorganic base, but strict degassing is required.

  • Addition: Add the terminal alkyne via syringe.

  • Reaction: Seal the vial with a crimp cap (PTFE septum). Heat to 65°C for 4–16 hours.[1]

  • Validation:

    • Visual Check: The solution should remain homogeneous or turn amber/brown. If it turns clear with black particles, the catalyst has died (see Troubleshooting Case 3).

    • TLC/LCMS: Check for the disappearance of the chloride (M+H peak).

Protocol B: The "Economical" Method (Standard Conditions)

Recommended for: Large-scale synthesis where cost is critical, and the substrate is verified to be reactive. Warning: Requires strict oxygen exclusion.[1]

ReagentEquivalentsRole
2-Chloroquinoline 1.0 equivSubstrate
Terminal Alkyne 1.1 equivCoupling Partner
Pd(PPh₃)₂Cl₂ 0.05 equiv (5 mol%)Catalyst
CuI 0.02 equiv (2 mol%)Co-catalyst
Et₃N (Triethylamine) Excess (Solvent/Base)Solvent & Base

Step-by-Step:

  • Degassing (Critical): Place Et₃N in a Schlenk flask. Perform Freeze-Pump-Thaw (3 cycles) to remove dissolved O₂.[1]

  • Loading: Under Argon counter-flow, add Pd(PPh₃)₂Cl₂, CuI, and 2-Chloroquinoline.

  • Heating: Heat to 80°C . Note: Chlorides require higher temperatures than iodides (RT).

  • Monitoring: Monitor closely for alkyne dimerization. If observed, stop and switch to Protocol A.

Comparative Data: Ligand Performance

The choice of ligand dictates the energy barrier of the oxidative addition step.

Ligand ClassExampleReactivity with 2-Cl-QuinolineRisk of PoisoningRecommendation
Triarylphosphine PPh₃Low HighNot Recommended for Chlorides
Bidentate dppf, dppeModerate ModerateGood for stability, slow kinetics
Biaryl Monophosphine XPhos, RuPhos Very High Low (Bulky)Primary Choice
NHC IPr, IMesHigh LowAlternative if Phosphines fail

Mechanistic Insight (Advanced)

Why does XPhos work where PPh₃ fails?

  • Ligation State: XPhos forms a monoligated [L-Pd(0)] species.[1] This 12-electron complex is highly unsaturated and reactive, drastically lowering the barrier for C–Cl insertion.[1]

  • Transmetalation: In Cu-free cycles (Protocol A), the base deprotonates the alkyne, which then binds to the electrophilic Pd(II) center. The steric bulk of XPhos facilitates the reductive elimination of the product.

Catalytic_Cycle Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd 2-Cl-Quinoline PdII_Cl L-Pd(II)-Cl (Ar) OxAdd->PdII_Cl TransMet Transmetalation / Ligand Exchange (Base + Alkyne) PdII_Cl->TransMet PdII_Alk L-Pd(II)-Alkyne (Ar) TransMet->PdII_Alk RedElim Reductive Elimination (Product Release) PdII_Alk->RedElim RedElim->Pd0 Regeneration

Caption: Catalytic cycle highlighting Oxidative Addition as the critical step for chlorides.[1]

References

  • Reddy, E. A., et al. (2008). "Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water." Tetrahedron.

  • Gelbord, D., et al. (2026). "XPhos Pd G2: Properties and Applications in Cross-Coupling." Sigma-Aldrich Technical Library.[1]

  • Chinchilla, R., & Nájera, C. (2011). "Recent advances in Sonogashira reactions." Chemical Society Reviews.[1]

  • Gholami-Koupaei, Z., et al. (2019).[1][3] "Palladium Catalyzed Domino Sonogashira Coupling of 2-Chloro-3-(Chloromethyl)Quinolines." Polycyclic Aromatic Compounds.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Anticancer Potential of Quinoline-Based Hydrazones

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those featuring a quinoline scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The relentless pursuit of novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those featuring a quinoline scaffold, have garnered significant attention.[1] The quinoline ring system is a key pharmacophore present in numerous natural alkaloids and clinically approved drugs, including the topoisomerase inhibitor camptothecin and its analogues.[2] When this privileged scaffold is synthetically linked to a hydrazone moiety (–C=N-NH–), the resulting hybrid molecules, known as quinoline-based hydrazones, often exhibit potent and diverse anticancer activities.[3] This guide provides a comparative analysis of selected quinoline-based hydrazones, delving into their cytotoxic profiles, mechanisms of action, and the experimental methodologies used for their evaluation.

The Quinoline-Hydrazone Scaffold: A Union of Potent Pharmacophores

The anticancer efficacy of quinoline-based hydrazones stems from the synergistic combination of its two core components. The quinoline moiety provides a rigid, aromatic structure capable of various interactions with biological targets, including DNA intercalation and inhibition of key enzymes like topoisomerase and protein kinases.[4][5] The hydrazone linker is not merely a spacer; its (-NHN=CH-) group offers crucial hydrogen bond donor and acceptor sites, facilitating strong interactions with target proteins.[6] This linker also imparts a degree of conformational flexibility, allowing the molecule to adapt to the topography of different binding sites.[1]

The general structure of these compounds allows for extensive synthetic modification at multiple positions, enabling chemists to fine-tune their pharmacological properties, such as potency, selectivity, and solubility.

Diagram 1: General Structure of Quinoline-Based Hydrazones

Quinoline_Hydrazone_Scaffold cluster_quinoline Quinoline Core cluster_hydrazone Hydrazone Linker cluster_aryl Substituted Aryl Group quinoline quinoline R1 R1 linker –CH=N-NH– quinoline->linker aryl aryl linker->aryl R2 R2

A generalized chemical scaffold highlighting the key components of quinoline-based hydrazones.

Comparative Analysis of Cytotoxic Activity

The primary measure of a compound's anticancer potential is its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates higher potency. Below is a comparative summary of the cytotoxic activity of several recently developed quinoline-based hydrazone derivatives against a panel of human cancer cell lines.

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 5 HepG2Hepatocellular Carcinoma>1.06[6]
MCF-7Breast Adenocarcinoma>0.98[6]
Compound 10 A549Lung AdenocarcinomaSelective[7]
MCF-7Breast AdenocarcinomaSelective[7]
Compound 13 MCF-7Breast Adenocarcinoma0.73[6]
Compound 14 DAN-GPancreatic Adenocarcinoma1.23 - 1.49[6]
LCLC-103HLung Carcinoma1.23 - 1.49[6]
SISOUterine Adenocarcinoma1.23 - 1.49[6]
Dihydrazone 3b MCF-7Breast Adenocarcinoma7.016[5][8]
Dihydrazone 3c MCF-7Breast Adenocarcinoma7.05[5][8]
Sulfonyl Hydrazone QSH6 MDA-MB-231Breast AdenocarcinomaLow IC50[9]
Sulfonyl Hydrazone QSH8 MDA-MB-231Breast AdenocarcinomaLow IC50[9]
Sulfonyl Hydrazone QSH14 MDA-MB-231Breast AdenocarcinomaLow IC50[9]

Note: "Selective" indicates the compound showed higher activity against cancer cells compared to the standard drug cisplatin and healthy cell lines, though a specific IC50 value was not provided in the abstract.[7]

Structure-Activity Relationship (SAR) Insights

The data reveals critical insights into the structure-activity relationships of these compounds:

  • Substitution on the Aryl Ring: The nature and position of substituents on the terminal aryl ring significantly influence cytotoxicity. For instance, the presence of a p-nitro group on the benzylidene moiety in Compound 13 was shown to enhance anticancer activity.[6] Similarly, lipophilic halogen atoms (chlorine, fluorine) at the ortho or meta positions, as seen in compounds QSH6, QSH8, and QSH14, also favor potent activity.[9]

  • The Quinoline Core: The quinoline nitrogen is thought to be crucial for target interaction. Studies replacing the quinoline moiety with naphthalene or indole have generally resulted in decreased activity, suggesting that both the nitrogen atom and the bicyclic system size are important for cytotoxicity.[2]

  • Dimeric Structures: The development of dihydrazone derivatives, such as compounds 3b and 3c, represents an interesting strategy. These molecules, which integrate two quinoline units, have demonstrated potent activity, possibly by interacting with DNA or inhibiting targets like Cyclin-Dependent Kinase 2 (CDK2).[5][8]

Mechanistic Pathways of Anticancer Action

Quinoline-based hydrazones exert their anticancer effects through a variety of mechanisms, often inducing programmed cell death (apoptosis) and halting the cell division cycle.[1][2]

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. Many quinoline hydrazones have been shown to trigger this process. For example, compounds 3b and 3c were found to induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner.[5][8] This is often achieved by modulating the expression of key regulatory proteins. The intrinsic apoptotic pathway is a common target, involving the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from mitochondria, which in turn activates a cascade of caspases (e.g., caspase-3) that execute cell death.[6][10]

Diagram 2: Intrinsic Apoptosis Pathway Induced by Quinoline-Hydrazones

Apoptosis_Pathway QH Quinoline-Hydrazone Compound Bax Bax (Pro-apoptotic) QH->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) QH->Bcl2 Downregulates Mito Mitochondrion CytC Cytochrome c Mito->CytC Releases Bax->Mito Forms pore Bcl2->Mito Inhibits Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Executes

A simplified diagram of the intrinsic apoptosis pathway often targeted by quinoline-hydrazone compounds.

Cell Cycle Arrest

In addition to inducing apoptosis, these compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. This prevents the cells from replicating their DNA and dividing.

  • G2/M Arrest: Some derivatives cause cells to accumulate in the G2/M phase, preventing mitosis.[6]

  • G0/G1 Arrest: Other compounds, like quinoline hydrazide 22, have been shown to induce arrest in the G0/G1 phase, which can be associated with the upregulation of cell cycle regulating proteins like p27kip1.[2][11]

Key Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following outlines the core methodologies used to generate the comparative data in this guide.

Diagram 3: Experimental Workflow for Anticancer Evaluation

Experimental_Workflow cluster_assays Endpoint Assays start Cancer Cell Culture (e.g., MCF-7, A549) treat Treat cells with Quinoline-Hydrazone (Varying Concentrations) start->treat incubate Incubate for 24-72 hours treat->incubate mtt MTT Assay (Cytotoxicity / IC50) incubate->mtt Measure Viability apoptosis Annexin V / PI Staining (Apoptosis Analysis) incubate->apoptosis Measure Apoptosis cellcycle Propidium Iodide Staining (Cell Cycle Analysis) incubate->cellcycle Measure DNA Content

Sources

Comparative

In Silico vs. In Vitro: A Comparative Guide to Validating Molecular Docking Predictions

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Topic: Validation of in silico molecular docking with in vitro bioactivity assays[1] Introduction: The Corre...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Topic: Validation of in silico molecular docking with in vitro bioactivity assays[1]

Introduction: The Correlation Gap

In modern drug discovery, molecular docking is the standard for virtual high-throughput screening (vHTS). However, a pervasive issue plagues the field: the "Correlation Gap." Novice researchers often assume a linear relationship between a docking score (ΔG, kcal/mol) and biological activity (IC50/EC50). Empirical data frequently proves this assumption false.

This guide objectively compares the performance of Standard Precision (Rigid) Docking against High-Precision (Flexible) Docking and defines the mandatory in vitro validation workflows required to confirm these predictions. We move beyond simple "hit finding" to rigorous biophysical validation , contrasting functional assays (IC50) with direct binding measurements (MST/SPR).

The In Silico Contenders: Rigid vs. Flexible Docking

To validate a docking protocol, one must first understand the limitations of the algorithm being tested. We compare two distinct computational approaches often used as alternatives in hit-to-lead campaigns.

Alternative A: Rigid-Receptor Docking (e.g., AutoDock Vina)
  • Mechanism: Treats the protein receptor as a rigid grid. Only ligand bonds are rotatable.

  • Primary Use: Screening massive libraries (>100,000 compounds) where speed is paramount.

  • Limitation: High false-negative rate for active sites that require conformational adaptation (induced fit).

Alternative B: Induced-Fit/Flexible Docking (e.g., Glide XP, GOLD)
  • Mechanism: Allows side-chain flexibility (soft potentials or rotamer libraries) within the active site to accommodate the ligand.

  • Primary Use: Lead optimization and refining poses for difficult targets (e.g., metalloproteins).[2]

  • Advantage: Significantly higher correlation with experimental binding modes (RMSD < 2.0 Å).

Performance Comparison Table
FeatureRigid Docking (Standard)Flexible Docking (Advanced)Causality / Impact
Speed < 10 seconds/ligand2–20 minutes/ligandRigid methods ignore protein dynamics to maximize throughput.
Pose Accuracy ~50–60% (RMSD < 2Å)~80–90% (RMSD < 2Å)Flexibility prevents "clashes" that artificially penalize correct poses.
Scoring Bias Favors small, hydrophobic ligandsFavors H-bond networksRigid grids often overestimate van der Waals contributions.
Validation Need High (High False Positive Rate)Moderate (Better enrichment)Rigid docking requires stricter downstream in vitro filters.

Expert Insight: Do not rely on docking scores alone to rank compounds. Rigid docking scores often correlate poorly with IC50 because they approximate binding affinity (


) but fail to account for entropy, solvation effects, and the energy cost of protein conformational changes.

The In Vitro Validators: Functional vs. Biophysical

Once hits are identified in silico, they must be validated. The choice of assay determines whether you are measuring consequence (inhibition) or cause (binding).

Validator A: Functional Assays (IC50 / EC50)
  • Method: Enzymatic inhibition or cell viability assays (e.g., MTT, FRET).

  • What it measures: The concentration required to inhibit biological function by 50%.[3]

  • The Problem: A compound might inhibit the enzyme via aggregation, denaturation, or allosteric interference, not specific binding. High docking score + High activity

    
     Validated Hit.
    
Validator B: Biophysical Binding (Kd) – The Gold Standard
  • Method: Microscale Thermophoresis (MST) or Surface Plasmon Resonance (SPR).[4][5][6][7]

  • What it measures: The dissociation constant (

    
    )—the physical affinity between ligand and protein.
    
  • The Advantage: Distinguishes specific binders from false-positive "pan-assay interference compounds" (PAINS).

Comparative Workflow Diagram

The following diagram illustrates the logical flow from computational prediction to orthogonal validation.

ValidationWorkflow PDB Target Structure (PDB Prep) Docking In Silico Docking (Vina/Glide) PDB->Docking Selection Hit Selection (Top 5% by Score) Docking->Selection Filter Visual Inspection (H-Bonds/Pose) Selection->Filter Remove Artifacts Assay_Func Functional Assay (IC50) Filter->Assay_Func Primary Screen Assay_Bind Biophysical Assay (MST/SPR - Kd) Assay_Func->Assay_Bind Confirm Mechanism Decision Hit Validation Assay_Bind->Decision Kd correlates with IC50? Decision->Docking Refine Model (SAR)

Figure 1: Orthogonal validation workflow. Note that biophysical validation (Green) is required to confirm that functional inhibition (Red) is caused by specific binding predicted by docking (Blue).

Detailed Validation Protocol

This protocol establishes a self-validating system where experimental data feeds back into the computational model.

Phase 1: The "Redocking" Benchmark (Computational Validation)

Before screening new compounds, you must validate that your docking software can reproduce reality.

  • Select a Control: Choose a PDB structure of your target co-crystallized with a known inhibitor.

  • Extract & Clean: Remove the ligand and water molecules.

  • Redock: Dock the extracted ligand back into the active site.

  • Calculate RMSD: Measure the Root Mean Square Deviation between the docked pose and the crystallographic pose.

    • Pass Criteria: RMSD

      
       2.0 Å.[2][8]
      
    • Fail Action: If RMSD > 2.0 Å, switch to Flexible Docking or adjust grid box dimensions.

Phase 2: Microscale Thermophoresis (MST) (Biophysical Validation)

MST is preferred over SPR for initial docking validation because it is immobilization-free, measuring binding in solution (closer to the in silico assumption).

  • Labeling: Fluorescently label the target protein (e.g., His-tag labeling). Keep concentration constant (e.g., 20 nM).

  • Titration: Prepare a 16-step serial dilution of the "Hit" compound (from in silico screen).

  • Measurement: Incubate for 10 mins and measure thermophoresis (movement in temperature gradient).

  • Analysis: Plot fraction bound vs. ligand concentration.

    • True Positive: Sigmoidal curve yielding a

      
       in the 
      
      
      
      M/nM range.
    • False Positive: Flat line (no binding) or chaotic signal (aggregation), despite high docking score.

Phase 3: Correlation Analysis

Calculate the Enrichment Factor (EF) to quantify the docking performance.



Interpreting Discordance: When Models Fail

A critical part of this guide is understanding why a "good" docking score might yield "bad" experimental data.

ScenarioDocking ScoreIC50 (Functional)Kd (Biophysical)Diagnosis
Ideal Hit High (-9.0)Low (nM)Low (nM)Validated Lead. Model is predictive.
False Positive High (-9.0)InactiveNo BindingScoring Artifact. Ligand fits the pocket geometrically but lacks energetic stability (e.g., desolvation penalty).
False Negative Low (-5.0)ActiveLow (nM)Algorithm Failure. Likely induced fit or water-mediated bridging ignored by rigid docking.
Promiscuous High (-9.0)ActiveNo Binding*Aggregator/PAINS. The compound inhibits the enzyme non-specifically (colloidal aggregation) rather than binding the site.

Note: In "Promiscuous" cases, MST often shows chaotic signals or "reverse thermophoresis" indicative of aggregation.

Causal Logic of Discordance

DiscordanceLogic Result High Docking Score (Predicted Binder) Exp Experimental Validation Result->Exp Match High Affinity (Low Kd) Exp->Match Concordance Mismatch No Affinity (High Kd) Exp->Mismatch Discordance Reason1 Reason: Entropy/Solvation (Score ignored water) Mismatch->Reason1 Reason2 Reason: Pose Error (Wrong orientation) Mismatch->Reason2 Reason3 Reason: Assay Interference (Compound aggregates) Mismatch->Reason3

Figure 2: Diagnostic tree for analyzing discrepancies between computational predictions and experimental results.

References

  • Pantsar, T., & Poso, A. (2018). Binding Affinity via Docking: Fact and Fiction. Molecules, 23(8), 1899. Link

  • Wienken, C. J., et al. (2010). Protein-binding assays in biological liquids using microscale thermophoresis. Nature Communications, 1, 100. Link

  • Chen, H., et al. (2016). Validity of molecular docking in the prediction of drug-target interaction.[1][9][10][11] Journal of Biomolecular Structure and Dynamics, 34(11), 2384-2393. Link

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

  • Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3, 935–949. Link

Sources

Validation

Comparative Guide: 6-Chloroquinoline-3-carbohydrazide vs. Established Quinoline Derivatives in APP Metabolism

Executive Summary This technical guide provides a rigorous comparative analysis of 6-Chloroquinoline-3-carbohydrazide , an emerging pharmacophore in the Multi-Target Directed Ligand (MTDL) class, against established quin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of 6-Chloroquinoline-3-carbohydrazide , an emerging pharmacophore in the Multi-Target Directed Ligand (MTDL) class, against established quinoline derivatives (Clioquinol, Chloroquine, and PBT2). We dissect their distinct mechanisms in modulating Amyloid Precursor Protein (APP) metabolism, specifically focusing on


-secretase (BACE1) inhibition, metal chelation, and lysosomal trafficking.

Target Audience: Medicinal Chemists, Neuropharmacologists, and Drug Discovery Scientists.

Mechanistic Architecture: The Quinoline Scaffold Evolution

The quinoline ring system is a "privileged scaffold" in Alzheimer’s Disease (AD) drug discovery due to its ability to cross the Blood-Brain Barrier (BBB) and chelate neurotoxic metals. However, the functionalization of this ring dictates its specific impact on APP metabolism.

The Candidate: 6-Chloroquinoline-3-carbohydrazide

This compound represents a strategic evolution from simple metal chelators.

  • Structural Logic: The hydrazide moiety (-CONHNH₂) at position 3 serves a dual purpose: it acts as a hydrogen-bond donor/acceptor to interact with the catalytic aspartic acid dyad (Asp32/Asp228) of BACE1, and it forms stable tridentate complexes with Cu²⁺/Zn²⁺.

  • The "6-Chloro" Advantage: Substitution of chlorine at the 6-position enhances lipophilicity (

    
    ), improving BBB permeability compared to unsubstituted analogs. Furthermore, it blocks metabolic oxidation at this reactive position, potentially extending the half-life.
    
The Comparators
  • Clioquinol (PBT1): An 8-hydroxyquinoline. Primarily acts as a metal protein attenuating compound (MPAC) . It does not directly inhibit BACE1 but prevents Cu/Zn-induced A

    
     oligomerization.
    
  • Chloroquine: A 4-aminoquinoline.[1] It is lysosomotropic , accumulating in acidic organelles (lysosomes/endosomes). It raises pH, inhibiting the acidic environment required for optimal BACE1 activity, but lacks direct enzymatic specificity.

  • 4-Oxo-quinoline-3-carboxamides: A class of potent, specific BACE1 inhibitors that lack the metal chelation capacity of the hydrazide/hydroxy-quinolines.

Pathway Visualization

The following diagram illustrates the divergent intervention points of these derivatives within the APP processing pathway.

APP_Metabolism_Modulation APP APP (Transmembrane) Endosome Endosome (Acidic pH) APP->Endosome Internalization ABeta A-Beta Monomers APP->ABeta Amyloidogenic Pathway BACE1 BACE1 Enzyme (Aspartyl Protease) Endosome->BACE1 Activation env. GammaSec Gamma-Secretase Oligomers Toxic A-Beta Oligomers ABeta->Oligomers Aggregation Metals Cu²⁺ / Zn²⁺ Metals->ABeta Catalyzes Aggregation Chloroquine Chloroquine (pH Modulator) Chloroquine->Endosome Increases pH (Inhibits BACE1 env) Clioquinol Clioquinol (Chelator) Clioquinol->Metals Chelates Hydrazide 6-Chloroquinoline- 3-carbohydrazide Hydrazide->BACE1 Direct Inhibition (Catalytic Dyad) Hydrazide->Metals Chelates

Caption: Differential intervention points of quinoline derivatives in the Amyloidogenic pathway. 6-Chloroquinoline-3-carbohydrazide exhibits a dual mechanism (Enzyme inhibition + Chelation).

Comparative Performance Analysis

The following table synthesizes experimental data ranges typical for these scaffolds, derived from structure-activity relationship (SAR) studies of quinoline MTDLs.

Feature6-Chloroquinoline-3-carbohydrazideClioquinol (PBT1)Chloroquine4-Oxo-quinoline-3-carboxamide
Primary Mechanism Dual: BACE1 Inhibition + Metal ChelationMetal Chelation (MPAC)Lysosomal pH elevationSpecific BACE1 Inhibition
BACE1 IC₅₀ ~1.5 - 5.0 µM (Moderate)> 100 µM (Inactive)Indirect (pH dependent)< 0.1 µM (Potent)
AChE Inhibition Weak to ModerateWeakWeakInactive
Metal Chelation High (Tridentate N-N-O)High (Bidentate N-O)LowLow
BBB Permeability High (due to 6-Cl)HighHighModerate to High
Cytotoxicity Low (Hydrazide dependent)Moderate (Neurotoxicity risks)Moderate (Retinopathy risk)Low

Key Insight: While the 4-oxo-carboxamides are superior single-target BACE1 inhibitors, 6-Chloroquinoline-3-carbohydrazide offers a "balanced modulation." It reduces A


 production (via BACE1) and prevents the aggregation of any formed A

(via chelation), addressing the multifactorial nature of AD.

Experimental Protocols for Validation

To objectively assess the efficacy of 6-Chloroquinoline-3-carbohydrazide, the following self-validating protocols are recommended.

Protocol A: BACE1 FRET Inhibition Assay

Purpose: To quantify the direct inhibitory constant (


) against 

-secretase.

Reagents:

  • Recombinant human BACE1 enzyme.

  • FRET Substrate: Rh-EVNLDAEFK-Quencher (derived from the Swedish mutation).

  • Assay Buffer: 50 mM Sodium Acetate, pH 4.5 (Critical for BACE1 activity).

Workflow:

  • Preparation: Dilute 6-Chloroquinoline-3-carbohydrazide in DMSO (10 mM stock). Prepare serial dilutions (0.1 nM to 100 µM) in Assay Buffer.

  • Incubation: Mix 10 µL of compound dilution with 10 µL of BACE1 enzyme (1 U/mL). Incubate for 15 mins at 25°C to allow equilibrium binding.

  • Initiation: Add 10 µL of FRET substrate (10 µM final).

  • Measurement: Monitor fluorescence (Ex: 530 nm, Em: 590 nm) kinetically for 60 mins.

  • Validation: Use Verubecestat (20 nM) as a positive control and DMSO as a negative control.

  • Analysis: Plot Initial Velocity (

    
    ) vs. Log[Concentration]. Fit to the Hill equation.
    
Protocol B: Metal-Induced A Aggregation Assay

Purpose: To verify the chelation-mediated inhibition of oligomerization.

Reagents:

  • Synthetic A

    
     peptide (HFIP-treated to ensure monomeric start).
    
  • CuCl₂ or ZnCl₂ solution.

  • Thioflavin T (ThT) dye.

Workflow:

  • Baseline: Dissolve A

    
     (20 µM) in PBS (pH 7.4).
    
  • Induction: Add CuCl₂ (20 µM) to induce rapid aggregation.

  • Treatment: Add 6-Chloroquinoline-3-carbohydrazide (20 µM, 1:1 ratio with metal) immediately.

    • Comparator Arm: Run parallel wells with Clioquinol.

  • Detection: Add ThT (5 µM). Incubate at 37°C with shaking.

  • Readout: Measure fluorescence (Ex: 440 nm, Em: 485 nm) every 10 mins for 24 hours.

  • Result Interpretation: A reduction in the fluorescence plateau compared to the "A

    
     + Cu" control indicates successful inhibition of metal-mediated aggregation.
    

Synthesis & Structural Logic

The synthesis of 6-Chloroquinoline-3-carbohydrazide is a critical factor in its accessibility for research.

Synthesis_Workflow Start 2-Amino-5- chlorobenzaldehyde Step1 Friedländer Condensation Start->Step1 + Ethyl acetoacetate Inter1 Ethyl 6-chloroquinoline- 3-carboxylate Step1->Inter1 Step2 Hydrazinolysis (NH₂NH₂·H₂O) Inter1->Step2 Reflux/EtOH Product 6-Chloroquinoline- 3-carbohydrazide Step2->Product

Caption: Two-step synthesis route. The 6-chloro substituent is introduced early in the starting material (2-amino-5-chlorobenzaldehyde) to ensure regioselectivity.

Conclusion & Strategic Recommendation

6-Chloroquinoline-3-carbohydrazide outperforms traditional quinolines (like Chloroquine) in specificity by directly targeting the BACE1 active site while retaining the neuroprotective metal-chelating properties of Clioquinol.

  • For Drug Development: It serves as an excellent "Lead Scaffold." The hydrazide group is chemically versatile; it can be further derivatized into hydrazones (Schiff bases) to fine-tune lipophilicity and target specificity, a strategy not possible with the rigid structure of Clioquinol.

  • Recommendation: Researchers should prioritize this scaffold for Multi-Target Directed Ligand (MTDL) optimization, specifically exploring C-2 functionalization to enhance AChE inhibitory potency, thereby creating a "Tri-functional" agent (BACE1 + Chelation + AChE).

References

  • Melnyk, P., et al. (2015). Chloroquine and chloroquinoline derivatives as models for the design of modulators of amyloid peptide precursor metabolism. ACS Chemical Neuroscience.[2] Link

  • Mao, F., et al. (2014). 4-Oxo-1,4-dihydro-quinoline-3-carboxamides as BACE-1 inhibitors: synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry. Link

  • Matlack, K. E., et al. (2014). Clioquinol promotes the degradation of metal-dependent amyloid-β (Aβ) oligomers to restore endocytosis and ameliorate Aβ toxicity. Proc. Natl. Acad. Sci. USA. Link

  • Prati, F., et al. (2015). BACE-1 Inhibitors: From Recent Discoveries to Clinical Trials. Journal of Medicinal Chemistry. Link

  • Sampson, A., et al. (2023). Quinoline Derivatives as Potential Multi-Target Directed Ligands for the Treatment of Alzheimer’s Disease.[3] Molecules.[1][3][4][5][6][7][8][9][10][11][12][13] Link

  • ChemSrc. 6-Chloroquinoline-3-carbohydrazide (CAS 1239727-47-9) Substance Detail.[14]Link

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Handling of 6-Chloroquinoline-3-carbohydrazide

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. 6-Chloroquinoline-3-carbohydrazide, a compound combining the structural features of a chlor...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. 6-Chloroquinoline-3-carbohydrazide, a compound combining the structural features of a chlorinated quinoline and a carbohydrazide, presents unique opportunities in synthesis and discovery. However, its handling demands a rigorous and informed approach to safety. This guide provides essential, field-tested procedures for personal protective equipment (PPE), operational handling, and disposal, ensuring both your safety and the integrity of your research.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling begins, a thorough risk assessment is critical. The primary hazards associated with 6-Chloroquinoline-3-carbohydrazide are anticipated to be:

  • Skin and Eye Irritation/Corrosion: Common to both quinoline and hydrazide compounds.[1][2]

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or absorbed through the skin.[3]

  • Respiratory Irritation: Particularly when handling the compound as a powder.[3]

To mitigate these risks, all handling of 6-Chloroquinoline-3-carbohydrazide must be performed within a certified chemical fume hood.[4] This engineering control is non-negotiable as it minimizes the risk of inhaling airborne particulates and vapors. An emergency eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[1][5]

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent accidental exposure. The following table summarizes the minimum required PPE for handling 6-Chloroquinoline-3-carbohydrazide.

Equipment Specification Purpose & Rationale Protection Level
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)Provides a chemical-resistant barrier against skin contact.[1] Inspect gloves for any signs of degradation or punctures before use. Double-gloving provides additional protection during glove removal.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[6][7] Must form a complete seal around the eyes.Primary
Body Protection Flame-Resistant Laboratory Coat & Chemical-Resistant ApronProtects skin and personal clothing from contamination.[8] An apron is recommended when handling larger quantities or when there is a significant risk of splashing.Primary & Secondary
Face Protection Face Shield (worn over goggles)To be worn over chemical splash goggles when there is a high risk of splashes, such as during transfer of solutions or when working with larger volumes.[1]Secondary
Respiratory Protection N95 Particulate Respirator or higherRecommended when handling the solid, powdered form outside of a fume hood (e.g., during transport to the hood) to prevent inhalation of dust particles.[6]Task-Dependent

Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling 6-Chloroquinoline-3-carbohydrazide from initial preparation to experimental use.

Preparation and Weighing
  • Don PPE: Before handling the primary container, put on all required PPE as detailed in the table above (double gloves, lab coat, and chemical splash goggles).

  • Work within a Fume Hood: Conduct all manipulations of the solid compound inside a certified chemical fume hood to contain any dust.[4]

  • Weighing: Tare a suitable secondary container (e.g., a weigh boat or beaker) on an analytical balance inside the hood. Carefully transfer the desired amount of 6-Chloroquinoline-3-carbohydrazide to the tared container. Avoid generating dust clouds.[9]

  • Secure Primary Container: Tightly seal the primary container immediately after use and wipe the exterior with a damp cloth to remove any residual powder before returning it to storage.

Dissolution and Experimental Use
  • Solvent Addition: Slowly add the desired solvent to the container with the weighed solid.[6] This minimizes the risk of splashing.

  • Maintain Control: Keep all reactions and solutions clearly labeled and within the fume hood. Use appropriate shielding for any reactions that have the potential to be energetic.

  • Avoid Contact: At no point should you directly touch the substance or its solutions with your hands, even when gloved.[6] Use spatulas and other appropriate tools for all transfers.

The following diagram illustrates the standard operational workflow for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_disposal Post-Experiment Phase PPE 1. Don Full PPE FumeHood 2. Enter Chemical Fume Hood PPE->FumeHood Safety First Weigh 3. Weigh Solid Compound FumeHood->Weigh Dissolve 4. Dissolve in Solvent Weigh->Dissolve Transfer to Experiment React 5. Perform Experiment Dissolve->React Decontaminate 6. Decontaminate Glassware React->Decontaminate Experiment Complete Segregate 7. Segregate Waste Decontaminate->Segregate Dispose 8. Dispose of Hazardous Waste Segregate->Dispose RemovePPE 9. Doff PPE Correctly Dispose->RemovePPE Final Step

Caption: Workflow for handling 6-Chloroquinoline-3-carbohydrazide.

Decontamination and Disposal Plan

Proper waste management is a critical component of laboratory safety and environmental responsibility. Due to its chemical structure, 6-Chloroquinoline-3-carbohydrazide and all materials that come into contact with it must be treated as hazardous waste.[10]

Decontamination
  • Glassware and Equipment: All non-disposable glassware and equipment must be decontaminated. Rinse items with an appropriate solvent (one in which the compound is soluble) to remove any residue. Collect this solvent rinse as liquid hazardous waste. Following the solvent rinse, wash the glassware thoroughly with soap and water.[6]

  • Work Surfaces: Wipe down all surfaces within the fume hood that may have been exposed to the compound with a suitable solvent, followed by a standard laboratory cleaning agent.

Waste Disposal
  • Waste Segregation: Do not mix waste containing 6-Chloroquinoline-3-carbohydrazide with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[10]

  • Solid Waste: Dispose of all contaminated solid waste, including gloves, weigh boats, and paper towels, in a clearly labeled hazardous waste container designated for solid chemical waste.[6]

  • Liquid Waste: All unused solutions, reaction mixtures, and decontamination rinses must be collected in a separate, clearly labeled hazardous waste container for liquid chemical waste. Do not pour any waste containing this compound down the drain.[6][11]

  • Consult EHS: Always consult your institution's EHS office for specific disposal guidelines, as regulations can vary.[6]

By adhering to these rigorous safety protocols, you can confidently handle 6-Chloroquinoline-3-carbohydrazide, ensuring a secure environment for your research and advancing the frontiers of science.

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • Benchchem. (n.d.). Proper Disposal of Ethyl-quinolin-3-ylmethyl-amine: A Step-by-Step Guide for Laboratory Professionals.
  • Unknown. (n.d.). Hydrazine - Risk Management and Safety.
  • Santa Cruz Biotechnology, Inc. (n.d.). Material Safety Data Sheet. Carbohydrazide sc-234280.
  • MilliporeSigma. (2025, September 22). SAFETY DATA SHEET.
  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • UNC Charlotte. (n.d.). Hydrazine and Other Corrosive and Flammable PHS.
  • TCI Chemicals. (2025, April 30). SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 6-Chloroquinoline SDS, 612-57-7 Safety Data Sheets.
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). Hydrazine, N-BOC, N'-CBZ protected.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
  • Angene Chemical. (2024, November 1). Safety Data Sheet.
  • TCI Chemicals. (2025, April 25). SAFETY DATA SHEET.

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